[1-(Methoxymethyl)cyclopentyl]amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(methoxymethyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-6-7(8)4-2-3-5-7;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWORCOCGGZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673955 | |
| Record name | 1-(Methoxymethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944146-30-9 | |
| Record name | 1-(Methoxymethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride (CAS Number: 944146-30-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS No. 944146-30-9), a functionalized cyclopentylamine derivative of interest in medicinal chemistry and drug discovery. The guide covers its physicochemical properties, a detailed, plausible synthetic route with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its potential applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Introduction
Substituted cyclopentane scaffolds are prevalent motifs in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The rigid, three-dimensional nature of the cyclopentane ring offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This compound belongs to the class of 1-substituted cyclopentylamines, which are recognized as valuable building blocks in medicinal chemistry. The presence of both a primary amine and a methoxymethyl group provides versatile handles for further chemical modification and exploration of structure-activity relationships (SAR). This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 944146-30-9 | [2][3][4] |
| Molecular Formula | C₇H₁₆ClNO | [2][3][4] |
| Molecular Weight | 165.66 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Purity | >95% (typical) | [3] |
| LogP | 0.79 (predicted) | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Mechanistic Insights
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on analogous transformations found in the chemical literature.
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopentan-1-ol
-
To a solution of cyclopentanone in anhydrous diethyl ether, cooled to 0 °C under an inert atmosphere, is added a solution of methylmagnesium bromide (1.05 equivalents) in diethyl ether dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-(hydroxymethyl)cyclopentan-1-ol.
Step 2: Synthesis of 1-(Methoxymethyl)cyclopentan-1-ol
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 1-(hydroxymethyl)cyclopentan-1-ol in anhydrous THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 equivalents).
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 1-(Methoxymethyl)cyclopentan-1-carbonitrile
-
The tertiary alcohol, 1-(methoxymethyl)cyclopentan-1-ol, is converted to the corresponding bromide by treatment with phosphorus tribromide in a suitable solvent like diethyl ether at low temperature.
-
The resulting 1-(bromomethyl)cyclopentyl methyl ether is then reacted with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield 1-(methoxymethyl)cyclopentan-1-carbonitrile via nucleophilic substitution.
Step 4: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine
-
To a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous diethyl ether at 0 °C is added a solution of 1-(methoxymethyl)cyclopentan-1-carbonitrile in diethyl ether dropwise.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate, filtered, and concentrated to give [1-(methoxymethyl)cyclopentyl]amine.
Step 5: Synthesis of this compound
-
The crude [1-(methoxymethyl)cyclopentyl]amine is dissolved in anhydrous diethyl ether.
-
A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for this compound, which are essential for its unambiguous identification and characterization.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| -CH₂-O- | ~3.4 | Singlet | 2H | Deshielded by the adjacent oxygen atom. |
| -O-CH₃ | ~3.2 | Singlet | 3H | |
| Cyclopentyl-CH₂ | 1.5 - 1.9 | Multiplet | 8H | Overlapping signals from the four methylene groups of the cyclopentyl ring. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Quaternary Cyclopentyl-C | 65 - 75 | Attached to the amine and methoxymethyl groups. |
| -CH₂-O- | 70 - 80 | |
| -O-CH₃ | 55 - 65 | |
| Cyclopentyl-CH₂ (adjacent to quaternary C) | 35 - 45 | |
| Cyclopentyl-CH₂ (beta to quaternary C) | 20 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary amine salt.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | Characteristic of a primary amine salt. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong | |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium | Asymmetric and symmetric bending vibrations. |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, the free base, [1-(Methoxymethyl)cyclopentyl]amine, would be observed. The predicted fragmentation pattern would involve the loss of the methoxymethyl group and fragmentation of the cyclopentyl ring.
Table 5: Predicted Mass Spectrometry Data (for the free base)
| m/z | Predicted Fragment |
| 143 | [M]⁺ (Molecular ion of the free base) |
| 112 | [M - OCH₃]⁺ |
| 98 | [M - CH₂OCH₃]⁺ |
| 84 | [Cyclopentyl-C-NH₂]⁺ |
Applications in Drug Development
Substituted cyclopentylamines are considered "privileged scaffolds" in drug discovery due to their ability to present substituents in a well-defined three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopentyl core can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and lipophilicity.
The primary amine in this compound serves as a key functional group for the introduction of various pharmacophores through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The methoxymethyl substituent can influence the compound's polarity and hydrogen bonding capacity, and may also serve as a metabolic soft spot or a point for further functionalization.
Potential therapeutic areas where this scaffold could be explored include, but are not limited to:
-
Antiviral agents: Many nucleoside analogs with modified carbocyclic rings, including cyclopentane derivatives, have shown potent antiviral activity.
-
Anticancer agents: The cyclopentane ring is a core component of several natural products with cytotoxic properties.
-
Central Nervous System (CNS) agents: The rigid nature of the cyclopentane scaffold can be advantageous in designing ligands for CNS receptors and transporters. For instance, cyclopentylamine derivatives have been investigated as dual NK1 receptor antagonists and serotonin reuptake inhibitors for the treatment of depression.[5]
The workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a promising building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The versatility of its functional groups, combined with the favorable properties of the cyclopentane scaffold, makes it a valuable tool for medicinal chemists and drug development professionals seeking to explore new chemical space and design next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. keyorganics.net [keyorganics.net]
- 3. Hit2Lead | this compound | CAS# 944146-30-9 | MFCD09864357 | BB-4017679 [hit2lead.com]
- 4. chembk.com [chembk.com]
- 5. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
This guide provides a comprehensive technical overview of the physicochemical properties of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS No. 944146-30-9).[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document outlines the structural characteristics, known physical properties, and detailed analytical methodologies for the complete characterization of this compound. While specific experimental data for some properties are not extensively available in public literature, this guide furnishes robust protocols and expected outcomes based on analogous chemical structures and established scientific principles.
Introduction and Chemical Identity
This compound is a primary amine hydrochloride salt. Its structure, featuring a cyclopentyl ring with methoxymethyl and amine substituents on the same carbon, suggests its potential as a building block in medicinal chemistry and organic synthesis. Understanding its physicochemical properties is paramount for its effective use in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| CAS Number | 944146-30-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₆ClNO | [1][2][3][4] |
| Molecular Weight | 165.66 g/mol | [2][4] |
| IUPAC Name | This compound | |
| Chemical Structure | (See Figure 1) |
Figure 1: 2D structure of this compound.
Physicochemical Properties: Knowns and Unknowns
A thorough understanding of a compound's physicochemical properties is critical for its application. While some basic properties of this compound are available from commercial suppliers, a comprehensive experimental dataset is not yet publicly documented.
Table 2: Summary of Physicochemical Properties
| Property | Known Value/State | Experimental Protocol Reference |
| Physical State | Solid | Section 4.1 |
| Purity | >95% | Section 4.2 |
| Melting Point | Not available | Section 4.3 |
| Solubility | Not available | Section 4.4 |
| pKa | Not available | Section 4.5 |
The following sections provide detailed, field-proven methodologies for the experimental determination of these essential properties. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Structural Elucidation and Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.
-
¹H NMR: The spectrum is expected to show distinct signals for the methoxymethyl protons (a singlet for the O-CH₃ and a singlet or AB quartet for the -CH₂-O-), multiplets for the cyclopentyl ring protons, and a broad singlet for the amine protons which will exchange with D₂O. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the methoxy carbon, the methylene carbon of the methoxymethyl group, the quaternary carbon of the cyclopentyl ring, and the four other cyclopentyl carbons. The chemical shifts will be indicative of their electronic environments.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is a good starting point for a hydrochloride salt.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is standard.
-
Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).
Figure 2: A generalized workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3200-3000 cm⁻¹ corresponding to the amine salt.
-
C-H stretching: Sharp peaks around 2950-2850 cm⁻¹ for the aliphatic C-H bonds.
-
N-H bending: A band around 1600-1500 cm⁻¹.
-
C-O stretching: A strong band in the 1150-1085 cm⁻¹ region, characteristic of the ether linkage.
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 130.2. The fragmentation pattern can provide further structural information.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Determination of Core Physicochemical Properties
This section provides detailed protocols for determining the fundamental physicochemical properties that are currently not well-documented for this compound.
Physical State and Appearance
Visual inspection is the first step in characterization. The compound is reported to be a solid at room temperature.[5] A detailed description of its appearance (e.g., color, crystalline form) should be recorded.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Purity is a critical parameter, especially for applications in drug development. HPLC is a standard method for assessing the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm for a compound with no strong chromophore). Purity is calculated based on the relative peak areas.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. For a pure compound, a sharp melting range is expected.
Solubility Profile
Solubility is a key parameter for formulation development and biological studies.
-
Solvents: A range of solvents should be tested, including water, ethanol, methanol, dichloromethane, and acetone.
-
Method: Add a known amount of the solid to a known volume of the solvent at a controlled temperature (e.g., 25 °C). Stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Quantification: If the solid does not fully dissolve, filter the suspension and determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy (if a chromophore is present or after derivatization).
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the amine at different pH values, which affects its solubility, absorption, and interaction with biological targets.
-
Method: Potentiometric titration is a common and reliable method.
-
Procedure: Dissolve a precise amount of the compound in water. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is in its protonated form.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and solid-state properties of a compound.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point, heat of fusion, and to study polymorphism.[6][7][8][9]
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. An endothermic peak will correspond to the melting of the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[10][11][12]
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place a known amount of the sample (5-10 mg) in a tared TGA pan.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
Figure 3: A generalized workflow for the thermal analysis of a solid compound.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. While some fundamental data are available, this document emphasizes the importance of and provides detailed methodologies for the experimental determination of its complete physicochemical profile. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles, ensuring the generation of reliable and reproducible data essential for advancing research and development activities involving this compound.
References
- 1. 944146-30-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. Hit2Lead | this compound | CAS# 944146-30-9 | MFCD09864357 | BB-4017679 [hit2lead.com]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. avensonline.org [avensonline.org]
- 9. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for [1-(Methoxymethyl)cyclopentyl]amine hydrochloride, a valuable building block in contemporary drug discovery and development. The synthesis is presented as a multi-step process commencing from the readily available starting material, cyclopentanone. This document elucidates the causal relationships behind the selection of reagents and reaction conditions, offering field-proven insights for researchers, scientists, and professionals in drug development. Each stage of the synthesis is detailed with step-by-step protocols, supported by mechanistic diagrams and a thorough compilation of reference materials to ensure scientific integrity and reproducibility.
Introduction: Significance and Synthetic Strategy
[1-(Methoxymethyl)cyclopentyl]amine and its hydrochloride salt are of significant interest in medicinal chemistry due to the presence of a unique disubstituted cyclopentyl scaffold. The incorporation of a methoxymethyl group and an amine functionality at a quaternary carbon center offers a three-dimensional architecture that can be exploited to enhance interactions with biological targets and improve pharmacokinetic properties.
The synthetic strategy detailed herein follows a logical and efficient three-step sequence, designed to be both scalable and reproducible in a standard laboratory setting. The core of this pathway relies on the formation of a key nitrile intermediate, which is subsequently reduced to the target primary amine.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic pathway for this compound.
Synthesis of the Key Intermediate: 1-(Methoxymethyl)cyclopentanecarbonitrile
The cornerstone of this synthetic route is the preparation of 1-(methoxymethyl)cyclopentanecarbonitrile. This is achieved in a two-step process starting from cyclopentanone.
Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile
The initial step involves the formation of a cyanohydrin from cyclopentanone. This reaction is a classic example of nucleophilic addition to a carbonyl group.
Causality of Experimental Choices:
-
Reactants: Cyclopentanone is a readily available and inexpensive starting material. Sodium cyanide serves as the source of the nucleophilic cyanide ion.[1]
-
Acidification: A weak acid, such as acetic acid or sodium bisulfite, is used to generate hydrocyanic acid (HCN) in situ, which then adds across the carbonyl double bond. This in-situ generation is a crucial safety measure to avoid handling highly toxic HCN gas directly.
-
Temperature: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize side reactions.
Experimental Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile
-
In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Cyclopentanone is added to the flask.
-
A solution of a weak acid (e.g., acetic acid) is added dropwise to the stirred mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure complete conversion.
-
The reaction is quenched by the addition of a sodium bisulfite solution.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-hydroxycyclopentanecarbonitrile.
| Parameter | Value | Reference |
| Starting Material | Cyclopentanone | [1] |
| Reagent | Sodium Cyanide | [1] |
| Acid | Acetic Acid | General Knowledge |
| Temperature | 0-10 °C | General Knowledge |
| Typical Yield | 85-95% | Estimated |
Step 2: Methoxymethylation of 1-Hydroxycyclopentanecarbonitrile
The hydroxyl group of the cyanohydrin is then protected as a methoxymethyl (MOM) ether. This is a standard protection strategy that is stable to the subsequent reduction step.
Causality of Experimental Choices:
-
Protecting Group: The methoxymethyl group is chosen for its ease of introduction and its stability under the strongly basic and reducing conditions of the subsequent step.
-
Reagents: Chloromethyl methyl ether (MOM-Cl) or a combination of dimethoxymethane and a Lewis acid can be used. For this protocol, we will focus on the use of MOM-Cl. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without interfering with the electrophile.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction.
Experimental Protocol: Synthesis of 1-(Methoxymethyl)cyclopentanecarbonitrile
-
The crude 1-hydroxycyclopentanecarbonitrile from the previous step is dissolved in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
N,N-Diisopropylethylamine (DIPEA) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Chloromethyl methyl ether (MOM-Cl) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 1-(methoxymethyl)cyclopentanecarbonitrile.
| Parameter | Value | Reference |
| Starting Material | 1-Hydroxycyclopentanecarbonitrile | Inferred |
| Reagent | Chloromethyl methyl ether (MOM-Cl) | General Knowledge |
| Base | N,N-Diisopropylethylamine (DIPEA) | General Knowledge |
| Solvent | Dichloromethane (DCM) | General Knowledge |
| Typical Yield | 70-85% | Estimated |
Reduction of the Nitrile to the Primary Amine
The final step in the formation of the free amine is the reduction of the nitrile group. A powerful reducing agent is required for this transformation.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yield.[2][3][4] It is preferred over other reducing agents like catalytic hydrogenation in this case, as the catalyst could potentially be poisoned by any residual cyanide.
-
Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are required for LiAlH₄ reductions due to its high reactivity with protic solvents.[5]
-
Workup: A careful workup procedure (e.g., Fieser workup) is necessary to quench the excess LiAlH₄ and to precipitate the aluminum salts, allowing for easier isolation of the product.
Experimental Protocol: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine
-
A solution of 1-(methoxymethyl)cyclopentanecarbonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude [1-(Methoxymethyl)cyclopentyl]amine as an oil.
| Parameter | Value | Reference |
| Starting Material | 1-(Methoxymethyl)cyclopentanecarbonitrile | Inferred |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [2][3][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Typical Yield | 80-90% | Estimated |
digraph "Nitrile Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Nitrile [label="1-(Methoxymethyl)cyclopentane-\ncarbonitrile"]; Intermediate [label="Imine Intermediate"]; Amine [label="[1-(Methoxymethyl)cyclopentyl]amine"]; Nitrile -> Intermediate [label=" 1) LiAlH4, THF\n 2) H2O workup "]; Intermediate -> Amine [label=" Reduction "];
}
Caption: Reduction of the nitrile intermediate to the primary amine.
Formation of the Hydrochloride Salt
For ease of handling, purification, and to improve stability and solubility, the free amine is typically converted to its hydrochloride salt.
Causality of Experimental Choices:
-
Acid: A solution of hydrogen chloride (HCl) in a non-aqueous solvent, such as diethyl ether or 1,4-dioxane, is used to avoid the introduction of water, which can make isolation of the salt more difficult.[6]
-
Solvent: The free amine is dissolved in a solvent in which the hydrochloride salt is insoluble, leading to its precipitation.[6][7] Diethyl ether is a common choice.
Experimental Protocol: Synthesis of this compound
-
The crude [1-(Methoxymethyl)cyclopentyl]amine is dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0 °C.
-
A solution of HCl in diethyl ether (or 1,4-dioxane) is added dropwise with stirring until the precipitation of the salt is complete. The pH of the solution can be monitored to ensure complete salt formation.
-
The resulting white precipitate is collected by vacuum filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to afford this compound as a stable, crystalline solid.
| Parameter | Value | Reference |
| Starting Material | [1-(Methoxymethyl)cyclopentyl]amine | Inferred |
| Reagent | HCl in Diethyl Ether/Dioxane | [6] |
| Solvent | Anhydrous Diethyl Ether | [7] |
| Typical Yield | >95% | Estimated |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By starting with cyclopentanone and proceeding through a cyanohydrin intermediate, followed by methoxymethylation and subsequent nitrile reduction, the target compound can be obtained in good overall yield. The experimental protocols provided are based on well-established chemical principles and are designed to be both reliable and scalable. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel pharmaceutical agents and complex organic molecules.
References
- 1. Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
A Technical Guide to the Solubility of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, outlines detailed experimental protocols for its determination, and offers insights into the practical implications of solubility data. By integrating fundamental chemical principles with actionable laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in research and development settings.
Introduction: Understanding the Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences a multitude of processes in the pharmaceutical and chemical industries. From reaction kinetics and purification strategies to formulation development and bioavailability, a thorough understanding of a compound's solubility profile is paramount for successful and efficient development. This guide will explore the solubility of this compound, a primary amine salt with a molecular formula of C7H16ClNO and a molar mass of 165.66 g/mol [1][2]. As an amine hydrochloride, it possesses both ionic and organic characteristics, leading to a complex solubility behavior that warrants detailed investigation.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its structure, featuring a polar amine hydrochloride group and a non-polar cyclopentyl and methoxymethyl moiety, dictates its interaction with various organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C7H16ClNO | [1][2] |
| Molar Mass | 165.66 g/mol | [1][2] |
| Form | Solid | |
| Storage Condition | Room Temperature | [1] |
The presence of the hydrochloride salt imparts a high degree of polarity and the potential for strong ion-dipole interactions. The cyclopentyl ring and the methoxymethyl group contribute to the molecule's lipophilicity. The interplay between these features will determine its solubility in a given solvent.
Solvent Properties Influencing Solubility
The choice of solvent is critical, and its properties will determine the extent to which this compound will dissolve. Key solvent parameters include:
-
Polarity: Polar solvents are generally better at dissolving polar solutes. Protic polar solvents, such as alcohols, can engage in hydrogen bonding with the amine and chloride ions, while aprotic polar solvents, like DMSO and DMF, can solvate the cation through dipole-dipole interactions.
-
Dielectric Constant: A higher dielectric constant of the solvent helps to overcome the lattice energy of the ionic salt, facilitating dissolution.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of amine hydrochlorides.
Experimental Determination of Solubility
A systematic approach to experimentally determining solubility is crucial for obtaining reliable and reproducible data.
General Solubility Testing Workflow
A common qualitative and semi-quantitative method for assessing solubility involves a stepwise approach.[3][4]
References
An In-Depth Technical Guide to [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(Methoxymethyl)cyclopentyl]amine hydrochloride is a key building block in contemporary medicinal chemistry, most notably recognized for its role as an intermediate in the synthesis of potent and selective inhibitors of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex, and specifically its catalytic subunit, the Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic target in oncology. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making the development of its inhibitors a focal point of drug discovery efforts. The unique structural and stereochemical features of this compound are pivotal in shaping the binding affinity and selectivity of the final drug candidates. This guide provides a comprehensive overview of its structural formula, stereochemistry, synthesis, and analytical characterization to support researchers and professionals in the field.
Structural Formula and Chemical Properties
This compound possesses a distinct molecular architecture centered around a cyclopentyl ring. Attached to a quaternary carbon of this ring are an amine group and a methoxymethyl substituent. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for synthetic manipulations and formulation.
The key structural features are:
-
Cyclopentyl Ring: A five-membered aliphatic ring that provides a rigid scaffold.
-
Primary Amine Group (-NH₂): A nucleophilic functional group crucial for subsequent synthetic transformations, typically amide bond formation, in the assembly of more complex molecules like EZH2 inhibitors.
-
Methoxymethyl Group (-CH₂OCH₃): An ether linkage that can influence the compound's lipophilicity and conformational preferences.
-
Quaternary Carbon Center: The carbon atom of the cyclopentyl ring bonded to the amine and methoxymethyl groups is a quaternary, non-chiral center.
Below is a 2D representation of the this compound structure.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944146-30-9 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO | [1][3] |
| Molecular Weight | 165.66 g/mol | [1] |
| Appearance | Solid |
Stereochemistry
A critical aspect of the molecular structure of [1-(Methoxymethyl)cyclopentyl]amine is the absence of a chiral center. The quaternary carbon atom on the cyclopentyl ring is bonded to two identical methylene groups within the ring, an amine group, and a methoxymethyl group. Due to the symmetry of the cyclopentyl ring with respect to the point of substitution, this compound is achiral and does not exhibit stereoisomerism.
However, it is important to note that in the broader context of drug design, the introduction of substituents on the cyclopentyl ring can create chiral centers, leading to stereoisomers with potentially different pharmacological activities. The stereocontrolled synthesis of such substituted cyclopentanes is a key area of research in medicinal chemistry.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically starts from readily available cyclopentanone. While specific patented procedures for this exact molecule are not readily found in the public domain, a general and plausible synthetic route can be constructed based on established organic chemistry principles and analogous syntheses found in the literature for similar 1-substituted cyclopentylamines.
Proposed Synthetic Pathway
A likely synthetic route involves the following key transformations:
-
Cyanohydrin Formation: Reaction of cyclopentanone with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the corresponding cyanohydrin.
-
Protection of the Hydroxyl Group: The hydroxyl group of the cyanohydrin is protected, for example, as a methoxymethyl (MOM) ether.
-
Reduction of the Nitrile: The nitrile group is then reduced to a primary amine.
-
Salt Formation: The resulting amine is treated with hydrochloric acid to yield the final hydrochloride salt.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of 1-(Methoxymethyl)cyclopentanecarbonitrile
-
To a solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude TMS-protected cyanohydrin.
-
Dissolve the crude product in methanol and add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Stir the reaction at room temperature until the conversion to the methoxymethyl ether is complete.
-
Neutralize the reaction with a base, and purify the product by column chromatography to yield 1-(methoxymethyl)cyclopentanecarbonitrile.
Step 2: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine
-
To a solution of 1-(methoxymethyl)cyclopentanecarbonitrile (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the nitrile is fully reduced (monitored by IR spectroscopy - disappearance of the C≡N stretch).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous K₂CO₃ and concentrate under reduced pressure to obtain the crude [1-(Methoxymethyl)cyclopentyl]amine.
Step 3: Formation of this compound
-
Dissolve the crude [1-(Methoxymethyl)cyclopentyl]amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons of the methoxymethyl group (a singlet around 3.2 ppm), and the cyclopentyl protons (a series of multiplets in the range of 1.4-1.8 ppm). The amine protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methoxy carbon (around 59 ppm), the methylene carbon of the methoxymethyl group (around 75 ppm), the quaternary carbon of the cyclopentyl ring (around 65 ppm), and the carbons of the cyclopentyl ring (in the aliphatic region, typically 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine salt.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C-O stretching: A strong absorption band around 1100 cm⁻¹ for the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) for the free amine at m/z = 129.12. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z = 130.13.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of EZH2 inhibitors. The cyclopentylamine core serves as a scaffold to which other pharmacophoric elements are attached. The methoxymethyl group can occupy a specific pocket in the target enzyme's binding site, contributing to the overall binding affinity and selectivity of the inhibitor. The development of such targeted therapies is a promising strategy in the treatment of various cancers.
Conclusion
This compound is a valuable and strategically important building block in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its achiral nature simplifies synthesis and purification, while its functional groups provide handles for the construction of complex molecular architectures. A thorough understanding of its structure, synthesis, and analytical properties is essential for researchers and drug development professionals working to create the next generation of innovative medicines.
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Cyclopentylamine Derivatives
Foreword: The Cyclopentylamine Scaffold - A Privileged Motif in Modern Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue novel therapeutic interventions, this guide offers an in-depth exploration of the cyclopentylamine scaffold. This seemingly simple cyclic amine is a cornerstone in medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] Its three-dimensional structure and metabolic stability make it a valuable component in designing enzyme inhibitors, receptor ligands, and ion channel modulators.[1] This guide will delve into the known and potential biological targets of cyclopentylamine derivatives, providing not only a comprehensive overview but also actionable, field-proven methodologies for target identification and validation. Our narrative will be grounded in scientific integrity, explaining the "why" behind experimental choices and ensuring that every protocol is a self-validating system.
Chapter 1: The Landscape of Cyclopentylamine's Biological Targets
The versatility of the cyclopentylamine moiety allows it to interact with a diverse array of biological macromolecules. This chapter will explore the key classes of targets, supported by specific examples of cyclopentylamine derivatives that have demonstrated significant biological activity.
Enzymes: A Fertile Ground for Inhibition
The rigid, yet conformationally adaptable, nature of the cyclopentylamine ring makes it an excellent scaffold for designing enzyme inhibitors that can fit snugly into active sites.
-
Kinases: In the realm of oncology, cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) are critical targets. The approved drug Palbociclib (Ibrance), a CDK4/6 inhibitor, features a cyclopentyl group that contributes to its binding affinity.[2] Similarly, Ruxolitinib (Jakafi), a JAK1/2 inhibitor, incorporates a cyclopentane ring.[2] Research has also identified 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent multi-kinase inhibitor, targeting both CDK4 and AMPK-related kinase 5 (ARK5).[3] The cyclopentyl group in these inhibitors often occupies a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity and selectivity.
-
Neuraminidase: Cyclopentane derivatives have been successfully developed as potent inhibitors of influenza neuraminidase, an essential enzyme for viral replication.[4][5] Peramivir, an approved antiviral drug, is a prime example of a cyclopentane-based neuraminidase inhibitor.[6] The cyclopentane ring serves as a scaffold to correctly orient the functional groups—carboxylate, glycerol, and acetamido moieties—that interact with the enzyme's active site.[2]
-
Phosphodiesterases (PDEs): Derivatives of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one have been identified as potent and selective inhibitors of phosphodiesterase 7 (PDE7).[7] The cyclopentylamino group was found to fit well within a hydrophobic subpocket of the enzyme, leading to a significant increase in inhibitory activity.[7]
-
Dipeptidyl Peptidase-IV (DPP-IV): Cyclopentylamine itself has been shown to inhibit DPP-IV, an enzyme involved in glucose metabolism.[8] This finding suggests that derivatives could be explored for the development of new anti-diabetic agents.
-
Viral Proteases: The cyclopentane motif is also present in inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral life cycle.[9][10][11] Glecaprevir and simeprevir are examples of approved drugs for HCV that contain a substituted cyclopentane scaffold.[2]
G-Protein Coupled Receptors (GPCRs) and Transporters: Modulating Cellular Signaling
Cyclopentylamine derivatives have demonstrated the ability to interact with GPCRs and transporters, modulating crucial signaling pathways in the central nervous system and periphery.
-
Neurokinin 1 (NK1) Receptor and Serotonin Reuptake Transporter (SERT): A significant discovery in this area is a cyclopentylamine derivative that functions as a potent dual NK1 receptor antagonist and SERT inhibitor.[12] This dual activity suggests potential therapeutic applications in depression and other mood disorders.[12] The cyclopentylamine core in this molecule is crucial for orienting the aromatic and other functional groups to interact with both the receptor and the transporter.
-
Dopamine Receptors: A 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine derivative has been identified as a peripheral dopamine antagonist.[8] This highlights the potential for developing cyclopentylamine-based ligands that can selectively target dopamine receptor subtypes.
Ion Channels: Regulating Excitability
The interaction of cyclopentylamine derivatives with ion channels is an emerging area of research with promising therapeutic implications.
-
Calcium Channels: A patent has been granted for substituted cyclopentylamine derivatives as calcium channel antagonists, with potential applications in treating ischemic stroke.[7] This indicates that the cyclopentylamine scaffold can be effectively utilized to design molecules that modulate calcium influx into cells.
-
Sodium Channels: While not a direct derivative, novel cyclopentane dicarboxamides have been developed as voltage-gated sodium channel blockers for the potential treatment of chronic pain.[4] This provides a strong rationale for exploring cyclopentylamine-based structures for their ability to modulate sodium channel activity.
Chapter 2: A Practical Guide to Target Identification and Validation
Identifying the specific biological target of a novel cyclopentylamine derivative is a critical step in the drug discovery process. This chapter provides detailed, step-by-step methodologies for key experimental workflows, grounded in the principles of scientific integrity and self-validation.
Target Identification Strategies: From Phenotype to Protein
The journey from observing a biological effect (phenotype) to identifying the molecular target is known as target deconvolution. Several powerful techniques can be employed.
These methods rely on the specific interaction between the cyclopentylamine derivative (the "bait") and its target protein.
-
Affinity Chromatography: This is a classic and robust technique for isolating binding partners.[13]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of the active cyclopentylamine derivative that incorporates a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly diminish the biological activity of the parent compound.
-
Immobilization: Covalently attach the tagged derivative to a solid support, such as agarose or magnetic beads.
-
Lysate Preparation: Prepare a cell or tissue lysate that is expected to contain the target protein.
-
Incubation: Incubate the lysate with the immobilized probe to allow for the formation of the probe-target complex.
-
Washing: Perform extensive washing steps with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the solid support. This can be achieved by changing the pH, ionic strength, or by using a competing ligand.
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.
Causality in Experimental Choices: The choice of linker and attachment point for the affinity tag is critical. A poorly designed probe can sterically hinder the interaction with the target or alter the compound's conformation, leading to false negatives. Preliminary structure-activity relationship (SAR) studies can guide the design of the probe.
-
-
Chemical Proteomics: This high-throughput approach allows for the identification of protein targets in a more native environment.
Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)
-
Probe Design: Synthesize a probe molecule from the cyclopentylamine derivative containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne or azide for click chemistry).
-
Cellular Treatment: Treat living cells or cell lysates with the probe.
-
Photo-Crosslinking: Expose the treated cells/lysate to UV light to induce covalent crosslinking between the probe and its target protein(s).
-
Lysis and "Click" Reaction: Lyse the cells (if treated whole) and perform a "click" reaction to attach a biotin tag to the probe-protein conjugate.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated protein complexes.
-
Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and identify them using mass spectrometry.
Self-Validating System: A key control in chemical proteomics is a competition experiment. Pre-incubating the cells/lysate with an excess of the untagged, active cyclopentylamine derivative should prevent the probe from binding to its specific target, leading to a decrease in the signal for that protein in the mass spectrometry data.
-
These methods do not require modification of the cyclopentylamine derivative, thus avoiding potential artifacts introduced by tags or linkers.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the cyclopentylamine derivative or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expertise and Experience: The choice of temperature range is critical and may need to be optimized for the specific target protein. It is also important to ensure that the compound does not precipitate at the tested temperatures.
-
Diagram: General Workflow for Target Identification
References
- 1. Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cyclopentane dicarboxamide sodium channel blockers as a potential treatment for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-cinnamyl-N-cyclopentylamine|High-Purity Amine Reagent [benchchem.com]
- 7. EP0752981B1 - Substituted cyclopentylamine derivatives and their use as calcium channel antagonists - Google Patents [patents.google.com]
- 8. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
- 12. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Background of Novel Cyclopentylamine Compounds
Foreword: The Cyclopentylamine Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The cyclopentylamine moiety is a quintessential example of such a scaffold. Characterized by a five-membered cycloalkane ring attached to a primary amine group, this structure offers a unique and advantageous combination of features.[1][2][3] Its three-dimensional, sp³-rich nature provides an escape from the "flatland" of aromatic compounds that have historically dominated drug discovery, offering new vectors to explore chemical space.[4] The amine group provides a crucial handle for hydrogen bonding and salt formation, enhancing solubility and target interaction, while the cyclopentyl ring imparts a degree of lipophilicity that can be finely tuned to optimize pharmacokinetic profiles.[1][5]
This guide provides an in-depth exploration of the discovery and background of novel cyclopentylamine compounds. We will move beyond simple recitation of facts to delve into the causality behind experimental design, the rationale for synthetic choices, and the mechanistic underpinnings of their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals who seek not only to understand what has been done but why it was done, and how these insights can be applied to future discovery efforts.
Synthetic Strategies: From Foundational Chemistry to Novel Architectures
The journey of any novel compound begins with its synthesis. The accessibility and versatility of synthetic routes are paramount to the exploration of a chemical scaffold. Cyclopentylamine itself is typically synthesized via established industrial methods, most commonly the reductive amination of cyclopentanone with ammonia over a metal catalyst like nickel or palladium.[2][6][7][8] While this provides the core building block, the true innovation lies in the development of methodologies to create diverse and complex derivatives.
Rationale-Driven Synthesis of Bioactive Derivatives
A key theme in the synthesis of novel cyclopentylamines is the strategic construction of derivatives to probe specific biological hypotheses. A prominent example is the synthesis of a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which were investigated for anticancer and enzyme-inhibiting activities.[9][10][11] The synthetic approach was not monolithic; rather, it was adapted based on the nature of the desired substituent, a hallmark of an experience-driven research program.
-
Procedure A (Room Temperature): For simple, unbranched alkyl substituents, a straightforward reaction in chloroform at room temperature was sufficient. This method prioritizes mild conditions and simplicity when complex reactivity is not a concern.[9][11]
-
Procedure B (Elevated Temperature/Basic Medium): When Procedure A proved ineffective for more complex derivatives, the conditions were escalated. The use of a sodium methoxide medium at reflux indicates the need to generate a more potent nucleophile or to overcome a higher activation energy barrier.[9]
-
Procedure C (Microwave Irradiation): For particularly challenging transformations, microwave-assisted synthesis was employed. This choice is driven by the need to rapidly deliver high energy to the reaction, often dramatically reducing reaction times from days to minutes and improving yields by minimizing the formation of degradation by-products.[11]
This multi-pronged approach demonstrates a core principle of medicinal chemistry: the synthetic strategy must be as flexible and adaptable as the biological questions being asked.
Asymmetric Synthesis: The Gateway to Chiral Amines
Many biological targets are chiral, demanding enantiomerically pure ligands for optimal interaction. A novel and elegant route to chiral cyclopentylamines has been developed involving the ring-opening of a rigid 2-azabicyclo[2.2.1] structure.[12] This strategy is noteworthy because it leverages the inherent stereochemistry of the bicyclic starting material to generate multifunctionalized, chiral products in high yields. This approach is superior to many classical resolution methods, which are often inefficient, discarding 50% of the material as the undesired enantiomer.
Caption: General synthetic pathway to novel cyclopentylamine derivatives.
Therapeutic Potential: A Scaffold for Diverse Applications
The true value of the cyclopentylamine scaffold is realized in its broad spectrum of biological activities. Derivatives have shown significant promise in oncology, virology, and neurology, underscoring their privileged nature.
Anticancer Activity
Multiple series of cyclopentylamine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[9][10]
-
2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives: This class has shown notable activity against colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines.[9][11] The mechanism is multifaceted; compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) was found to induce oxidative stress and deplete reduced glutathione levels in tumor cells, leading to cell death.[9][11]
-
11β-HSD1 Inhibition: A particularly exciting finding was that many of these compounds are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9][11] This enzyme is responsible for converting inactive cortisone to active cortisol within cells, and its overexpression is linked to various metabolic diseases and cancers. The derivative 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) was an exceptionally strong inhibitor, with an IC50 of 0.07 µM, making it a promising candidate for further development.[9][11]
-
Other Anticancer Scaffolds: Research has also explored cyclopentane-fused anthraquinones and derivatives of cyclopamine, which have shown the ability to overcome multidrug resistance in cancer cells, a major hurdle in oncology.[13][14]
| Compound ID | Target/Cell Line | Activity (IC50) | Key Structural Feature | Reference |
| 3h | 11β-HSD1 | 0.07 µM | Spiro-cyclohexane ring | [9][11] |
| Carbenoxolone | 11β-HSD1 | >10 µM (less selective) | Reference compound | [9][11] |
| 3g | Caco-2, MDA-MB-231 | High % cell viability reduction | 4-bromophenyl at C-5 | [9][11] |
Antiviral Activity
The unique stereochemistry of the cyclopentane ring has been leveraged to design potent antiviral agents, particularly against the influenza virus. A novel series of cyclopentane derivatives were identified as potent and selective inhibitors of influenza virus neuraminidase, the same target as the clinically approved drugs zanamivir and oseltamivir.[15][16] Time-of-addition studies confirmed that these compounds act by preventing the release of new virus particles from infected cells, which is the hallmark of neuraminidase inhibitors.[15] This discovery highlights the scaffold's ability to mimic the transition state of the natural substrate (sialic acid) in the enzyme's active site.
Central Nervous System (CNS) Applications
The physicochemical properties of cyclopentylamines make them attractive candidates for CNS-active drugs, where the ability to cross the blood-brain barrier is critical.
-
Depression: A cyclopentylamine derivative was discovered to be a potent dual-acting agent, functioning as both a neurokinin-1 (NK1) receptor antagonist and a serotonin reuptake transporter (SERT) inhibitor.[17] This dual mechanism is a highly sought-after profile for treating depression, and the compound showed significant oral activity in preclinical models.[17]
-
Neurodegenerative Diseases: The scaffold is being explored for its potential in treating Alzheimer's, Parkinson's, and epilepsy.[18] One derivative, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, showed high binding affinity for α7 nicotinic acetylcholine receptors and demonstrated anti-Alzheimer's, antiepileptic, and antiparkinsonian effects in animal models.[18]
-
Neuroinflammation: Cyclopentylamine can serve as a chemokine receptor 2 (CCR2) antagonist.[6][19] Since CCR2 plays a key role in mediating inflammatory responses in the brain, this activity is highly relevant for a variety of neurological disorders.[20]
Caption: The multi-target therapeutic potential of the cyclopentylamine scaffold.
The Cyclopentylamine Moiety as a Bioisostere
One of the most powerful strategies in modern drug design is the concept of bioisosterism, where one functional group is replaced by another to enhance potency, selectivity, or pharmacokinetic properties while retaining the primary biological activity.[21][22] The cyclopentyl group is an excellent non-classical bioisostere for several common motifs.
-
Replacement for Phenyl Rings: Replacing an aromatic phenyl ring with a saturated cyclopentyl ring can be highly advantageous. It increases the fraction of sp³ carbons (a desirable trait for drug candidates), can improve metabolic stability by removing sites susceptible to aromatic oxidation by cytochrome P450 enzymes, and can alter solubility and lipophilicity profiles.[4][23]
-
Replacement for tert-Butyl Groups: The bulky tert-butyl group is often used to provide steric hindrance or fill a hydrophobic pocket. A cyclopentyl group can serve a similar steric role while offering different exit vectors for further chemical modification.[4]
The rationale for choosing a cyclopentyl bioisostere is to solve specific problems associated with a lead compound, such as poor metabolic stability or undesirable physicochemical properties, without disrupting the core pharmacophore responsible for its activity.[21][24]
Caption: Logic of using a cyclopentyl group as a bioisostere.
Self-Validating Experimental Protocols
Trustworthiness in scientific research is built on robust, reproducible methodologies. The following protocols are described as self-validating systems, where internal controls and clear endpoints ensure the integrity of the data generated.
Protocol 1: Synthesis of 2-(Cyclopentylamino)-5-substituted-thiazol-4(5H)-ones[9][11]
Objective: To synthesize a library of cyclopentylamine derivatives for biological screening. This protocol incorporates multiple conditional steps, allowing for adaptation based on substrate reactivity.
-
Reagent Preparation:
-
Dissolve N-cyclopentylthiourea (1.0 eq) in an appropriate solvent (Chloroform for Procedure A; Methanol for Procedure B).
-
Add the desired α-haloester derivative (1.1 eq).
-
For Procedure B, add sodium methoxide (1.2 eq) to the methanol solution.
-
For Procedure C, place reactants in a sealed microwave vessel with N,N-diisopropylethylamine.
-
-
Reaction Execution & Monitoring:
-
Procedure A: Stir the mixture at room temperature for 14-21 days.
-
Procedure B: Reflux the mixture for 7-14 days.
-
Procedure C: Heat in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Self-Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Chloroform/Ethanol 9:1). The disappearance of the starting material spot and the appearance of a new product spot validates that a transformation is occurring.
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
If the product is a hydrobromide salt (as in Procedure A), dissolve the crude product in water and neutralize with NaOH to pH 7-8. This step ensures the isolation of the free base.
-
Extract the aqueous layer with an organic solvent (e.g., Chloroform, 4 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent.
-
Self-Validation Step: Purify the crude product by column chromatography. The isolation of a single, pure fraction (as determined by TLC) validates the purification step.
-
-
Characterization:
-
Obtain the melting point of the purified solid.
-
Characterize the final compound structure using IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its identity and purity. This final step provides unequivocal validation of the synthesis.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTS Assay)[9][10][11]
Objective: To quantify the cytotoxic effect of novel compounds on cancer cell lines.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., Caco-2, MDA-MB-231) in appropriate culture medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed 1x10⁴ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound solutions to the wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Self-Validation Controls: Include wells with untreated cells (negative control) and wells treated with a known cytotoxic agent like doxorubicin (positive control). These controls are essential to validate that the assay is responding correctly.
-
-
Incubation and Assay:
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubate for 1-4 hours at 37°C. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth). The dose-dependent response is a key validation of a specific biological effect.
-
Caption: A self-validating workflow for the discovery of novel compounds.
Conclusion and Future Directions
The cyclopentylamine scaffold has firmly established itself as a versatile and valuable starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its unique structural and electronic properties enable potent and selective interactions with a wide array of biological targets, from enzymes in cancer pathways to receptors in the central nervous system. The successful application of cyclopentylamines as bioisosteres further expands their utility, providing a powerful tool for overcoming common drug development hurdles.
Future research in this area will likely focus on several key fronts:
-
Expansion of Chemical Space: The development of new synthetic methodologies to access previously unexplored cyclopentylamine derivatives, particularly those with complex stereochemistry.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects to enable more rational, target-based design.
-
Pharmacokinetic Optimization: A continued focus on fine-tuning the physicochemical properties of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, especially for CNS indications where blood-brain barrier penetration is key.
-
New Therapeutic Targets: Screening existing and novel cyclopentylamine libraries against new and emerging biological targets to uncover therapeutic potential in other disease areas.
The evidence presented in this guide strongly supports the continued investigation of cyclopentylamine derivatives. For the dedicated researcher, this scaffold represents not just a class of molecules, but a world of opportunity for discovering the next generation of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 4. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclopentylamine | 1003-03-8 | FC35865 | Biosynth [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cas 1003-03-8,Cyclopentylamine | lookchem [lookchem.com]
- 20. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 23. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 24. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Methodological & Application
Application Note: A Validated Laboratory Protocol for the Synthesis of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS No. 944146-30-9)[1][2][3][4]. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular scaffolds. The described synthesis employs a robust, multi-step pathway beginning with the preparation of a key alcohol intermediate, followed by a Ritter-type reaction and subsequent hydrolysis to yield the target amine, which is then isolated as its stable hydrochloride salt. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for characterization to ensure reproducibility and high purity of the final product.
Introduction & Synthetic Strategy
The synthesis of primary amines bearing sterically hindered quaternary carbon centers, such as the target compound, presents unique challenges. Direct amination methods are often inefficient. The strategy outlined herein circumvents these difficulties by employing the Ritter reaction, a powerful method for converting tertiary alcohols into N-alkyl amides using a nitrile under strongly acidic conditions[5][6]. The resulting amide is then readily hydrolyzed to the desired primary amine.
Our synthetic pathway is composed of three primary stages:
-
Grignard Addition: Synthesis of the precursor, 1-(methoxymethyl)cyclopentanol, via the nucleophilic addition of a methoxymethyl Grignard reagent to cyclopentanone.
-
Ritter Reaction & Hydrolysis: Conversion of the tertiary alcohol to [1-(Methoxymethyl)cyclopentyl]amine through an N-acetyl intermediate.
-
Salt Formation & Purification: Isolation of the final product as a stable, crystalline hydrochloride salt, facilitating easier handling and storage.
This approach was designed for its reliability, scalability, and use of readily available starting materials.
Overall Reaction Scheme
The multi-step synthesis is summarized in the reaction pathway below.
Diagram 1: Overall synthetic pathway for this compound.
Safety Precautions & Hazard Management
All operations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.
-
Grignard Reagents: (Methoxymethyl)magnesium chloride is highly reactive, flammable, and water-sensitive. All glassware must be rigorously dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sulfuric Acid (Concentrated): Extremely corrosive and causes severe burns[7]. Handle with extreme care, using acid-resistant gloves and a face shield. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[8].
-
Acetonitrile: Flammable and toxic if inhaled or absorbed through the skin.
-
Hydrochloric Acid (Concentrated & in Dioxane): Corrosive and causes severe respiratory and skin burns[9]. Work in a fume hood is essential.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Quench reactive reagents carefully before disposal.
Materials & Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier Example |
| Cyclopentanone | 120-92-3 | C₅H₈O | 84.12 | Sigma-Aldrich |
| (Methoxymethyl)magnesium chloride | 6473-45-6 | CH₃OCH₂MgCl | ~102.8 (in THF) | Sigma-Aldrich |
| Acetonitrile (Anhydrous) | 75-05-8 | C₂H₃N | 41.05 | Fisher Scientific |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | VWR |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |
| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Fisher Scientific |
| Tetrahydrofuran (THF, Anhydrous) | 109-99-9 | C₄H₈O | 72.11 | Sigma-Aldrich |
| Sodium Bicarbonate (Sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | VWR |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Fisher Scientific |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | VWR |
| 4M HCl in 1,4-Dioxane | N/A | C₄H₈O₂·HCl | N/A | Sigma-Aldrich |
Detailed Experimental Protocol
Part A: Synthesis of 1-(Methoxymethyl)cyclopentanol
Mechanistic Insight: This step utilizes a standard Grignard reaction. The carbon atom in the methoxymethyl Grignard reagent is nucleophilic and attacks the electrophilic carbonyl carbon of cyclopentanone. An anhydrous, inert atmosphere is critical to prevent the Grignard reagent from being quenched by water or reacting with oxygen.
-
Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with cyclopentanone (21.0 g, 0.25 mol) dissolved in 100 mL of anhydrous THF.
-
Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 1.0 M (methoxymethyl)magnesium chloride in THF (300 mL, 0.30 mol, 1.2 equiv) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the cyclopentanone is consumed.
-
Work-up: Cool the flask back to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil, 1-(methoxymethyl)cyclopentanol, can be purified by vacuum distillation or used directly in the next step if deemed sufficiently pure by ¹H NMR analysis. (Expected yield: ~28-32 g, 85-98%).
Part B: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine via Ritter Reaction & Hydrolysis
Expertise & Experience: The Ritter reaction proceeds via the formation of a stable tertiary carbocation from the alcohol in strong acid[10][11]. This carbocation is then trapped by the lone pair of the nitrile nitrogen, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the amide, which is then further hydrolyzed under prolonged heating with acid to the primary amine[12]. Using acetonitrile as both the reactant and solvent ensures it is in large excess, driving the reaction to completion.
-
Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add acetonitrile (250 mL). Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (73.5 g, 0.75 mol) to the chilled acetonitrile.
-
Substrate Addition: To this acidic mixture, add a solution of crude 1-(methoxymethyl)cyclopentanol (~0.25 mol, from Part A) in 50 mL of acetonitrile dropwise over 30 minutes, maintaining the internal temperature below 15 °C.
-
Amide Formation: After addition, allow the mixture to warm to room temperature and stir for 12 hours to form the N-acetyl intermediate.
-
Hydrolysis Setup: To the same flask, cautiously add 200 mL of 6 M aqueous hydrochloric acid.
-
Hydrolysis Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours. The hydrolysis of the amide to the amine can be monitored by TLC or LC-MS.
-
Basification: After cooling to room temperature, carefully pour the reaction mixture over crushed ice in a large beaker. Basify the acidic solution to pH > 12 by the slow addition of solid sodium hydroxide pellets or a 50% NaOH solution, ensuring the mixture remains cool with an ice bath.
-
Extraction: Transfer the basic aqueous mixture to a large separatory funnel and extract the free amine with dichloromethane (3 x 150 mL).
-
Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude free amine, [1-(Methoxymethyl)cyclopentyl]amine, as an oil.
Part C: Formation and Isolation of the Hydrochloride Salt
Trustworthiness: Converting the amine to its hydrochloride salt is a standard and highly effective purification technique. The salt is typically a stable, crystalline solid that is much easier to handle, weigh, and store than the free amine, which is often a volatile and air-sensitive liquid. This step provides a self-validating system; a sharp melting point and clean NMR spectrum of the salt are strong indicators of high purity[13].
-
Dissolution: Dissolve the crude amine from Part B in 200 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add 4 M HCl in 1,4-dioxane until no further precipitation is observed (a slight excess is recommended). The hydrochloride salt will precipitate as a white solid.
-
Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum at 40-50 °C for 12 hours to yield pure this compound. (Expected overall yield from alcohol: 20-25 g, 48-60%).
Workflow & Data Summary
Diagram 2: Detailed experimental workflow from starting materials to final product.
| Parameter | Value | Notes |
| Target Compound | This compound | |
| CAS Number | 944146-30-9 | [2] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Not reported, determine experimentally | A sharp melting point indicates high purity. |
| Overall Yield | 48-60% (from cyclopentanol) | Yields are indicative and may vary. |
Characterization & Validation
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: D₂O or DMSO-d₆.
-
Expected Signals: Resonances corresponding to the methoxy group protons (-OCH₃), the methylene protons adjacent to the ether oxygen (-CH₂O-), the cyclopentyl ring protons, and a broad signal for the amine protons (-NH₃⁺). Integration should match the 7:16 proton ratio. Similar spectra for related amine hydrochlorides can be used as a reference[14][15].
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Signals: Unique signals for all 7 carbon atoms in the molecule, including the quaternary carbon of the cyclopentyl ring.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
Expected Peaks: Broad absorption band around 2500-3000 cm⁻¹ characteristic of an amine salt (R-NH₃⁺ stretch), C-H stretching peaks around 2850-2950 cm⁻¹, and a strong C-O ether stretch around 1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI+).
-
Expected m/z: A prominent peak for the free amine cation [M+H]⁺ at approximately 130.1 g/mol .
-
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Hit2Lead | this compound | CAS# 944146-30-9 | MFCD09864357 | BB-4017679 [hit2lead.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR spectrum [chemicalbook.com]
- 15. 1-Adamantanamine hydrochloride(665-66-7) 1H NMR spectrum [chemicalbook.com]
The Synthetic Utility of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride: A Medicinal Chemist's Guide to a Versatile Building Block
Introduction: Unlocking the Potential of a Unique Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. [1-(Methoxymethyl)cyclopentyl]amine hydrochloride, while not extensively documented in publicly available research, represents a class of chemical scaffolds with significant potential for medicinal chemistry applications. Its structure, combining a primary amine on a substituted cyclopentyl ring, offers a unique three-dimensional profile and multiple points for chemical elaboration.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. While specific examples of its incorporation into named drug candidates are not readily found in the literature, this document will detail its utility as a versatile building block. We will explore the roles of its constituent parts—the primary amine, the cyclopentyl core, and the methoxymethyl substituent—and provide robust, generalized protocols for its incorporation into more complex molecular architectures. The principles and methods described herein are foundational to the work of any medicinal chemist and can be readily applied to this and similar amine-containing scaffolds.
Structural and Functional Considerations in Drug Design
The therapeutic potential of a molecule is intrinsically linked to its structure. The key features of this compound offer several advantages in the design of new chemical entities:
-
The Primary Amine: As a primary amine, this functional group is a cornerstone of medicinal chemistry. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. Furthermore, it serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The Cyclopentyl Scaffold: The cyclopentyl ring provides a rigid, three-dimensional scaffold. Unlike flexible aliphatic chains, this conformational constraint can lead to higher binding affinities by reducing the entropic penalty upon binding to a target. The non-polar nature of the cyclopentyl group can also enhance membrane permeability and oral bioavailability, key properties for successful drug candidates. The substitution pattern on the cyclopentyl ring can be further explored to optimize binding interactions and physicochemical properties.
-
The Methoxymethyl Substituent: The methoxymethyl group introduces a polar, hydrogen bond-accepting ether linkage. This can be strategically employed to engage with specific residues in a target's binding site. Additionally, the methoxy group can serve to block a potential site of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.
Application as a Synthetic Building Block: Key Transformations and Protocols
The primary amine of this compound is the gateway to its synthetic utility. The following sections detail standard, reliable protocols for key chemical transformations that a medicinal chemist would employ to incorporate this building block into a larger molecule.
Protocol 1: N-Acylation for Amide Bond Formation
Amide bonds are among the most common linkages in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding. The following is a general protocol for the N-acylation of this compound.
Objective: To couple this compound with a carboxylic acid to form an amide.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., DMF).
-
Activation: Add the peptide coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Causality Behind Experimental Choices:
-
The use of a peptide coupling reagent is essential to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
-
An organic base is required to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.
-
Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid and the coupling reagent.
Protocol 2: Reductive Amination for Secondary Amine Formation
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the amine building block into a molecule containing a carbonyl group (aldehyde or ketone).
Objective: To react this compound with an aldehyde or ketone to form a secondary amine.
Materials:
-
This compound
-
Aldehyde or ketone of interest (R-CHO or R-CO-R')
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq). Dissolve them in the chosen anhydrous solvent (e.g., DCM).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which helps to prevent side reactions.
-
The reaction is typically run under anhydrous conditions to favor the formation of the imine/iminium ion intermediate.
Visualization of Synthetic Workflows
The following diagrams illustrate the general synthetic pathways described in the protocols above.
Caption: General workflow for N-acylation.
Caption: General workflow for reductive amination.
Quantitative Data Summary
As there is no specific published data for reactions involving this compound, the following table provides representative expected yields for the generalized protocols described above, based on common laboratory practice.
| Reaction Type | Substrate 1 | Substrate 2 | Key Reagents | Expected Yield Range | Purity (Post-Purification) |
| N-Acylation | [1-(Methoxymethyl)cyclopentyl]amine HCl | Benzoic Acid | HATU, DIPEA | 60-90% | >95% |
| Reductive Amination | [1-(Methoxymethyl)cyclopentyl]amine HCl | Benzaldehyde | STAB | 50-85% | >95% |
| Reductive Amination | [1-(Methoxymethyl)cyclopentyl]amine HCl | Cyclohexanone | STAB | 45-80% | >95% |
Conclusion and Future Outlook
This compound is a promising, albeit under-documented, building block for medicinal chemistry. Its structural features provide a solid foundation for the design of novel therapeutic agents. The protocols and principles outlined in this guide offer a practical framework for the synthetic elaboration of this and similar amine-containing scaffolds. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of unique and versatile building blocks like this compound will be crucial for the development of the next generation of medicines. It is our hope that this guide will stimulate further investigation into the synthetic utility and potential biological applications of this intriguing molecule.
Application Notes and Protocols for [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride: A Versatile Building Block in Synthetic Chemistry
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the use of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS No: 944146-30-9) as a versatile chemical intermediate. This document outlines the compound's properties, core reactivity, and provides detailed, adaptable protocols for its application in common synthetic transformations. The focus is on explaining the rationale behind experimental choices to empower users to effectively incorporate this building block into their synthetic strategies.
Introduction and Strategic Importance
This compound is a unique primary amine featuring a sterically hindered quaternary carbon center adjacent to the amino group. This structural motif is of significant interest in medicinal chemistry. Cyclopentylamine derivatives are crucial components in a variety of therapeutic agents, including chemokine receptor antagonists, fungicides, and potential treatments for depression.[1][2] The cyclopentyl scaffold provides a rigid, three-dimensional framework that can be used to orient functional groups for optimal interaction with biological targets, often improving metabolic stability and pharmacokinetic profiles.[3][4]
The presence of the methoxymethyl group offers an additional point of chemical diversity and can influence solubility and hydrogen bonding interactions. This guide will explore the synthetic utility of this intermediate, focusing on reactions that leverage its primary amine functionality for the construction of more complex molecular architectures.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and safety requirements is critical for the successful and safe use of any chemical intermediate.
Compound Data
| Property | Value | Source(s) |
| CAS Number | 944146-30-9 | [5][6][7][8] |
| Molecular Formula | C₇H₁₆ClNO | [5][7][8] |
| Molecular Weight | 165.66 g/mol | [5][7] |
| Form | Solid | Assumed from hydrochloride salt form |
| Purity | Typically >95% | [7] |
Safety, Handling, and Storage
As a hydrochloride salt of a primary amine, this compound requires careful handling. While specific toxicity data for this exact compound is limited, data from related cyclopentylamine and amine hydrochloride compounds should be used to inform safety practices.[9][10]
-
General Handling :
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[9][10]
-
Avoid all personal contact. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[9][11]
-
Wash hands thoroughly after handling.[10]
-
-
Hazard Identification :
-
Storage :
-
Spill & First Aid :
-
In case of a spill, use dry clean-up procedures to avoid generating dust.[9]
-
If on skin : Wash with plenty of soap and water.[10]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
If inhaled : Remove the person to fresh air and keep comfortable for breathing.[9][10]
-
If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[9][12]
-
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its primary amine. Prior to use in most organic reactions, the free base, [1-(Methoxymethyl)cyclopentyl]amine, must be generated. This is typically achieved in situ by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt.
The key reactions involving this intermediate include:
-
Amide Bond Formation: Coupling with carboxylic acids, acid chlorides, or acid anhydrides.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles.
The steric hindrance around the amine, due to the adjacent quaternary carbon, is a critical consideration. This hindrance can decrease the rate of reaction compared to less substituted amines. Therefore, more forcing conditions or highly reactive coupling partners may be necessary to achieve good yields.
Figure 1: Synthetic potential of the free amine intermediate.
Experimental Protocols
The following protocols are generalized starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.
Protocol 1: General Amide Coupling
Principle: This protocol describes the formation of an amide bond between the title amine and a generic carboxylic acid using a standard carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (Hydroxybenzotriazole) to minimize side reactions and improve efficiency.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
EDC hydrochloride (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
To a dry, inert-atmosphere flask, add the carboxylic acid (1.1 eq) and dissolve in the chosen anhydrous solvent (e.g., DCM, approx. 0.1 M).
-
Add this compound (1.0 eq), EDC·HCl (1.3 eq), and HOBt (1.3 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise. The extra equivalent of base is required to neutralize the hydrochloride salt of both the amine and EDC.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Troubleshooting:
-
Low Yield: The steric hindrance may require a more potent coupling agent (e.g., HATU, COMU) or elevated temperatures (e.g., 40 °C). Ensure all reagents and solvents are anhydrous.
-
Side Products: The formation of an N-acylurea byproduct from EDC can occur. Using an additive like HOBt or HOAt minimizes this. Ensure the correct stoichiometry of the base is used.
Figure 2: General workflow for amide coupling protocol.
Protocol 2: Sulfonamide Synthesis
Principle: This protocol outlines the reaction of the amine with a sulfonyl chloride to form a stable sulfonamide linkage, a common functional group in bioactive molecules. The reaction is typically faster than amide coupling but still requires a base to neutralize both the starting material and the HCl generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.0-1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.5-3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a dry, inert-atmosphere flask.
-
Add the base (e.g., pyridine, 3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the mixture with DCM. b. Wash sequentially with 1 M HCl (aq) or saturated CuSO₄ (aq) (to remove pyridine), water, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) or recrystallization.
Causality Note: Pyridine often serves as both the base and a catalyst in this reaction. The sterically unhindered nature of pyridine allows it to effectively scavenge the generated HCl without competing as a nucleophile.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique, sterically hindered structure provides a robust scaffold for creating novel chemical entities. By understanding its core reactivity and employing the adaptable protocols provided, researchers can effectively leverage this intermediate to construct complex target molecules. Careful attention to reaction conditions, particularly in overcoming the steric hindrance around the amine, is paramount for achieving high-yield transformations.
References
- 1. microchem.fr [microchem.fr]
- 2. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. keyorganics.net [keyorganics.net]
- 8. This compound | 944146-30-9 [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. spectrumchemical.com [spectrumchemical.com]
Application Note: A Validated HPLC Method for Purity Determination of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential related substances of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The described protocol is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in pharmaceutical development.
Introduction
This compound is a primary amine-based compound with potential applications in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method to assess its purity is paramount for ensuring quality and safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[2][3]
Amines can present challenges in reversed-phase HPLC due to their basic nature, which can lead to poor peak shape and tailing.[4] This is often caused by strong interactions with residual silanol groups on the silica-based stationary phase. This application note describes a method that overcomes these challenges through careful selection of the stationary phase and mobile phase composition to ensure a symmetric peak shape and reproducible results. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]
Analyte Information
| Compound Name | This compound[6][7][8][9] |
| CAS Number | 944146-30-9[6][8] |
| Molecular Formula | C7H16ClNO[6][8] |
| Molecular Weight | 165.66 g/mol [6][8] |
| Chemical Structure | ![]() |
HPLC Method and Chromatographic Conditions
A systematic approach was taken to develop a simple, robust, and efficient HPLC method. A reversed-phase method was chosen due to its wide applicability in pharmaceutical analysis.[10]
Rationale for Method Development Choices:
-
Column: A modern, high-purity silica C18 column with end-capping is selected to minimize secondary interactions with the basic amine analyte, thereby improving peak shape. The chosen particle size and dimensions provide a balance between resolution and analysis time.
-
Mobile Phase: A buffered mobile phase is crucial for controlling the ionization state of the amine and ensuring reproducible retention times.[11] A phosphate buffer at a pH of approximately 7.0 is chosen to keep the primary amine in its neutral form, which generally provides better retention and peak shape on a C18 column. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Detection: Although the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is employed for its simplicity and universality for compounds with absorbing functional groups.[3] This wavelength provides sufficient sensitivity for a purity assay.
-
Isocratic Elution: An isocratic elution is preferred for its simplicity, robustness, and shorter run-to-run equilibration times, making it ideal for routine quality control applications.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Dibasic (pH adjusted to 7.0 with Phosphoric Acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 15 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Dibasic (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 1.0 mg/mL.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution in six replicates.
-
Inject the sample solution.
-
Calculate the purity of the sample by area normalization.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[5][12][13]
Specificity
Specificity was demonstrated by performing forced degradation studies. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.
-
Acidic: 0.1 N HCl at 60 °C for 24 hours
-
Basic: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative: 3% H2O2 at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: ICH Q1B compliant photo-stability chamber
The chromatograms of the stressed samples showed that the main peak was well-resolved from all degradation product peaks, demonstrating the method's specificity.
Caption: Forced degradation study workflow.
Linearity
The linearity of the method was evaluated by analyzing five solutions of this compound at concentrations ranging from 0.1 mg/mL to 1.5 mg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas was <1.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results was <2.0%.
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters:
-
Mobile phase composition (±2% organic)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
pH of the mobile phase buffer (±0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and no significant changes in the results were observed, demonstrating the method's robustness.
Caption: HPLC method validation workflow.
Results and Discussion
A typical chromatogram of the this compound standard is shown below. The retention time of the main peak is approximately 6.5 minutes. The peak is symmetrical with a tailing factor of less than 1.2.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Areas (n=6) | ≤ 2.0% | 0.8% |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable method for the purity determination of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control analysis and stability studies of this compound in a pharmaceutical setting.
References
- 1. mastelf.com [mastelf.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. asianjpr.com [asianjpr.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. chembk.com [chembk.com]
- 7. Hit2Lead | this compound | CAS# 944146-30-9 | MFCD09864357 | BB-4017679 [hit2lead.com]
- 8. scbt.com [scbt.com]
- 9. keyorganics.net [keyorganics.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. starodub.nl [starodub.nl]
large-scale synthesis of amine hydrochlorides
An Application Note and Protocol for the Large-Scale Synthesis of Amine Hydrochlorides
Authored by: A Senior Application Scientist
Abstract
Amine hydrochlorides are pivotal intermediates in the pharmaceutical and chemical industries, offering enhanced stability, aqueous solubility, and improved handling characteristics compared to their free base counterparts.[1][2] The transition from laboratory-scale synthesis to large-scale industrial production, however, presents significant challenges in terms of reaction control, product isolation, purity, and safety. This guide provides a comprehensive overview of the strategic approaches, detailed protocols, and critical considerations for the robust and efficient , tailored for researchers, scientists, and drug development professionals.
Foundational Principles: The Chemistry of Amine Salt Formation
The synthesis of an amine hydrochloride is fundamentally an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from the strong mineral acid, hydrochloric acid (HCl).[3][4][5] This reaction transforms the covalent, often liquid or low-melting and volatile amine, into an ionic salt with a crystalline structure.[3]
R₃N (Amine) + HCl (Hydrochloric Acid) → R₃NH⁺Cl⁻ (Amine Hydrochloride Salt)
This conversion to an ionic salt drastically alters the physicochemical properties of the molecule. The resulting hydrochloride salt typically exhibits:
-
Increased Melting Point: Due to the strong ionic forces in the crystal lattice.
-
Enhanced Aqueous Solubility: The ionic nature of the salt allows it to dissolve readily in water, a crucial attribute for many pharmaceutical formulations.[2]
-
Improved Stability: The salt form is generally less susceptible to degradation (e.g., oxidation) and has a longer shelf life.
-
Reduced Odor and Volatility: Converting amines to their salt form mitigates their often potent odors and reduces handling risks associated with volatility.
Strategic Approaches to Large-Scale Synthesis
The choice of method for introducing hydrochloric acid into the reaction system is a critical decision in process design, impacting safety, cost, product quality, and equipment requirements. Three primary strategies are employed on an industrial scale.
Strategy 1: Direct Addition of Aqueous Hydrochloric Acid
This is the most straightforward method, involving the addition of a concentrated aqueous solution of HCl to a solution of the amine.
Causality and Rationale: This method is often chosen for its simplicity and the low cost of aqueous HCl. The reaction is typically fast and exothermic. The water present acts as a solvent for the resulting salt, which can then be isolated by crystallization, often by adding a less polar co-solvent (an anti-solvent) to reduce the salt's solubility.
Protocol: General Procedure for Aqueous HCl Addition
-
Dissolution: Dissolve the amine free base in a suitable organic solvent (e.g., isopropanol, ethanol, ethyl acetate) in a appropriately sized reactor. The solvent should be one in which the amine is soluble but the hydrochloride salt is sparingly soluble, especially at lower temperatures.
-
Stoichiometric Calculation: Calculate the required molar equivalent of HCl. It is common to use a slight excess (1.05-1.1 equivalents) to ensure complete conversion of the amine.
-
Controlled Addition: Cool the amine solution (e.g., to 0-10 °C) to manage the exotherm of the neutralization reaction. Slowly add concentrated aqueous HCl dropwise or via a controlled pump, maintaining the internal temperature within a safe range.
-
Crystallization: Upon addition of HCl, the amine hydrochloride salt will often begin to precipitate. Stir the resulting slurry for a period (e.g., 1-4 hours) to allow for complete salt formation and crystal growth. Further cooling can improve the yield.
-
Isolation: Collect the solid product by filtration.
-
Washing & Drying: Wash the filter cake with a cold, appropriate solvent (e.g., the reaction solvent or a non-polar solvent like hexane) to remove residual impurities.[6] Dry the product under vacuum at a suitable temperature.
Strategy 2: Reaction with Anhydrous HCl (Gas or Solution)
For applications where the presence of water is detrimental (e.g., moisture-sensitive compounds or specific crystalline forms), anhydrous HCl is used. This can be in the form of HCl gas or a solution of HCl in an anhydrous organic solvent (e.g., 4M HCl in dioxane or ethyl acetate).[7]
Causality and Rationale: This method yields an anhydrous product directly, which can be a significant advantage. Bubbling HCl gas into the amine solution provides a clean reaction with no by-products other than the desired salt. Using a pre-made solution of HCl in an organic solvent offers better control over stoichiometry and is often safer to handle than gaseous HCl on a large scale.
Protocol: General Procedure for Anhydrous HCl Addition
-
Setup: In a reactor equipped with a gas inlet tube (for gas) or an addition funnel (for solution), dissolve the amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to prevent moisture from entering the system.
-
Controlled Addition:
-
HCl Gas: Bubble dry HCl gas through the cooled (0-10 °C) solution. Monitor the reaction progress (e.g., by pH paper held at the gas outlet or by in-process analytical checks).
-
HCl Solution: Add the solution of HCl in an organic solvent dropwise to the cooled amine solution.
-
-
Precipitation and Isolation: The anhydrous salt typically precipitates rapidly. Stir the slurry to ensure complete reaction. Isolate the product by filtration under an inert atmosphere.
-
Washing & Drying: Wash the product with the anhydrous solvent used in the reaction and dry thoroughly under vacuum.
Strategy 3: In Situ Generation of Hydrochloric Acid
This advanced method avoids the direct handling of concentrated or gaseous HCl by generating it within the reaction mixture. Reagents like acetyl chloride or trialkylsilyl halides (e.g., trimethylsilyl chloride) react with a protic solvent (like an alcohol) to produce HCl in situ.[6][8]
Causality and Rationale: In situ generation provides excellent control over the rate of HCl addition, as it is formed gradually by the reaction of the precursor with the solvent. This can lead to better crystal formation and is often a safer alternative. For example, acetyl chloride reacts with ethanol to produce HCl and ethyl acetate.
Protocol: General Procedure for In Situ HCl Generation (Acetyl Chloride Example)
-
Dissolution: Dissolve the amine in a protic solvent such as ethanol or isopropanol.
-
Controlled Addition: Cool the solution and slowly add acetyl chloride (1.0-1.1 equivalents). The acetyl chloride reacts with the alcohol to generate HCl, which then protonates the amine.
-
Crystallization and Isolation: The amine hydrochloride salt precipitates from the solution. Stir, cool, and filter as described in the previous protocols. The primary by-product is an ester (e.g., ethyl acetate), which is typically removed during filtration and washing.
| Parameter | Aqueous HCl | Anhydrous HCl (Gas/Solution) | In Situ Generation |
| Cost | Low | High | Moderate to High |
| Safety | Moderate (corrosive liquid) | High (corrosive/toxic gas, specialized equipment) | Moderate (reactive reagents) |
| Product Form | Hydrated or Anhydrous (process dependent) | Anhydrous | Anhydrous |
| Control | Good | Moderate (gas), Excellent (solution) | Excellent |
| By-products | None | None | Ester, Siloxane, etc. |
| Scalability | Excellent | Challenging (gas), Good (solution) | Good |
| Table 1: Comparison of Large-Scale Amine Hydrochloride Synthesis Strategies. |
Process Optimization and Scale-Up Considerations
Scaling a reaction from the lab bench to a production reactor is not a linear process.[9] Several factors must be carefully managed to ensure safety, efficiency, and reproducibility.
-
Heat Management: The neutralization of an amine is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. The reaction must be cooled, and the acid must be added slowly to prevent a dangerous temperature increase (thermal runaway).[9]
-
Solvent Selection: The ideal solvent should dissolve the amine free base but provide low solubility for the hydrochloride salt to maximize yield. It should also have a suitable boiling point for reflux or distillation if needed and be safe for large-scale use.[10][11]
-
Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration during acid addition, potentially causing side reactions or poor product quality. The agitation system must be designed to ensure the rapid dispersion of reagents.
-
Crystallization Control: The cooling rate and agitation speed during crystallization can significantly impact the crystal size, shape, and purity of the final product. Slow, controlled cooling generally leads to larger, purer crystals.[11]
Quality Control and Analytical Protocols
Ensuring the identity, purity, and quality of the final product is a non-negotiable aspect of large-scale synthesis. A robust analytical program is essential.
| Analytical Technique | Purpose | Typical Use |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities | To determine the percentage purity of the amine hydrochloride and identify any related substances.[12] |
| Gas Chromatography (GC) | Residual solvent analysis, purity of volatile amines | To quantify residual solvents from the manufacturing process and analyze volatile amines after converting the salt back to the free base.[13][14] |
| Acid-Base Titration | Assay (potency) determination | To accurately determine the percentage of the active amine hydrochloride in the final product. |
| Infrared (IR) Spectroscopy | Functional group identification | To confirm the presence of the ammonium (N-H⁺) group characteristic of the salt and the absence of the free amine.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | To confirm the chemical structure of the compound. |
| Melting Point | Identity and purity check | A sharp melting point range is indicative of high purity. |
| Table 2: Key Analytical Techniques for Amine Hydrochloride Characterization. |
Protocol: Purity Determination by HPLC
-
Standard Preparation: Accurately weigh a reference standard of the amine hydrochloride and dissolve it in a suitable mobile phase or diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous phase with an organic modifier (e.g., acetonitrile or methanol). The buffer is critical for consistent peak shape.
-
Detection: UV detection at a wavelength where the molecule has significant absorbance.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).
Large-Scale Safety and Handling
Amines and hydrochloric acid are hazardous materials, and their handling on a large scale requires stringent safety protocols.[15][16] A thorough risk assessment should be conducted before any scale-up operation.[9]
-
Engineering Controls:
-
Closed Systems: Reactions should be conducted in closed reactors to contain vapors and prevent exposure.
-
Ventilation: All operations should be performed in well-ventilated areas. Exhaust from reactors handling HCl gas must be passed through a caustic scrubber to neutralize the acid before venting.
-
Pressure Relief: Reactors must be equipped with pressure relief valves or rupture discs in case of an uncontrolled reaction.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Acid and solvent-resistant gloves (e.g., butyl or neoprene).
-
Body Protection: Chemical-resistant apron or suit.
-
Respiratory Protection: May be required, especially when handling HCl gas or dusty powders.
-
-
Emergency Procedures:
-
Spill kits containing appropriate neutralizing agents (e.g., sodium bicarbonate for acid spills) must be readily available.
-
Safety showers and eyewash stations must be accessible and regularly tested.
-
All personnel must be trained on emergency response protocols.[15]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
Application Notes & Protocols: [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride as a Versatile Building Block in the Synthesis of Novel Epigenetic Modulators
Introduction: The Strategic Value of Substituted Cyclopentylamines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties and synthetic accessibility is paramount. Small aliphatic rings, in particular, have garnered significant attention for their ability to impart three-dimensionality, improve metabolic stability, and fine-tune lipophilicity in drug candidates. Among these, the cyclopentylamine moiety has emerged as a privileged substructure, featuring in a range of biologically active compounds. This application note delves into the utility of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS 944146-30-9), a versatile building block for the synthesis of innovative therapeutics, with a particular focus on its application in the development of potent epigenetic modulators.
The strategic incorporation of a methoxymethyl group at the quaternary center of the cyclopentyl ring offers a unique combination of steric hindrance and a potential hydrogen bond acceptor, which can be exploited to modulate target engagement and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, applications, and detailed synthetic protocols involving this valuable building block.
Physicochemical Properties and Handling
[1-(Methoxymethyl)cyclopentyl]amine is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents. As a primary amine, it serves as a versatile nucleophile in a variety of carbon-nitrogen bond-forming reactions.
| Property | Value | Reference(s) |
| CAS Number | 944146-30-9 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [4] |
| Storage | Ambient temperatures | [5] |
Safety and Handling: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Synthetic Applications: A Gateway to Novel LSD1 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[6] LSD1 is overexpressed in various cancers, making it a compelling therapeutic target.[6] The clinical candidate ORY-1001, a potent and selective LSD1 inhibitor, utilizes this building block as a crucial component of its molecular architecture.[7][8][9]
The synthesis of ORY-1001 and related analogs showcases the utility of [1-(Methoxymethyl)cyclopentyl]amine in standard yet critical organic transformations, namely amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation
The primary amine of [1-(Methoxymethyl)cyclopentyl]amine serves as an excellent nucleophile for the formation of amide bonds with activated carboxylic acids or acyl chlorides. This reaction is fundamental in constructing the core of many bioactive molecules.
Reaction Scheme:
Caption: General workflow for amide bond formation.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add a suitable amide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 eq) and an additional equivalent of the base (to neutralize the hydrochloride salt) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture, which can lead to hydrolysis of the activated intermediate and reduced yields.
-
Choice of Coupling Reagent: HATU is often preferred for its high efficiency and ability to suppress racemization in chiral carboxylic acids. EDC is a more cost-effective option for simpler substrates.
-
Base: A non-nucleophilic organic base is crucial to neutralize the acidic byproducts of the reaction without competing with the primary amine nucleophile.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce the cyclopentylamine moiety onto a carbonyl-containing fragment. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by in-situ reduction.
Reaction Scheme:
Caption: General workflow for reductive amination.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add this compound (1.1 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are compatible with the reagents and facilitate easy work-up.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
pH Control: The initial imine formation is often acid-catalyzed, but the subsequent reduction is more efficient under neutral or slightly basic conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its successful application in the development of the clinical-stage LSD1 inhibitor ORY-1001 highlights its potential for creating potent and selective therapeutics. The protocols outlined in this application note provide a solid foundation for researchers to utilize this building block in their own synthetic endeavors, enabling the exploration of new chemical space and the development of next-generation medicines.
References
- 1. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oryzon.com [oryzon.com]
- 8. ORY-1001 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for Reactions Involving [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
[1-(Methoxymethyl)cyclopentyl]amine hydrochloride is a primary amine building block of interest in medicinal chemistry and drug discovery. Its unique structure, featuring a cyclopentyl ring for conformational rigidity and a methoxymethyl substituent, offers a scaffold for the synthesis of novel chemical entities. This document provides detailed experimental procedures for key reactions involving this compound, grounded in established principles of organic synthesis. While specific literature examples for this exact molecule are limited, the following protocols are based on well-understood transformations of primary amine hydrochlorides and are intended to serve as a robust starting point for synthetic campaigns.
The hydrochloride salt form enhances the stability and handling of the parent amine.[1] However, for most reactions, the free amine must be liberated in situ, typically through the use of a non-nucleophilic base. This is a critical consideration in the design of any synthetic procedure involving this reagent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 944146-30-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 165.66 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Room Temperature | --INVALID-LINK-- |
Core Reactions and Protocols
The primary amine functionality of [1-(Methoxymethyl)cyclopentyl]amine allows for a variety of important chemical transformations. The following sections detail protocols for two of the most common and useful reactions: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via Acylation
The formation of an amide bond is one of the most fundamental reactions in organic synthesis, particularly in the construction of pharmaceutical compounds. The reaction of [1-(Methoxymethyl)cyclopentyl]amine with an acyl chloride is a robust method for creating N-substituted amides.
Reaction Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate collapses, eliminating a chloride ion and forming the stable amide bond. A base is required to neutralize the HCl byproduct and to liberate the free amine from its hydrochloride salt.
Caption: Workflow for Amide Bond Formation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1-0.5 M).
-
Add a non-nucleophilic base (2.2 eq), such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent is required to neutralize the hydrochloride salt, and a second equivalent to scavenge the HCl generated during the reaction.
-
Stir the solution at room temperature for 15-30 minutes to ensure complete liberation of the free amine.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired acyl chloride (1.1 eq) in the same anhydrous aprotic solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amide.
-
Causality and Field-Proven Insights:
-
Choice of Base: The use of a non-nucleophilic tertiary amine like TEA or DIPEA is crucial to prevent competition with the primary amine for the acyl chloride.
-
Stoichiometry: A slight excess of the acyl chloride is often used to ensure complete consumption of the valuable amine.
-
Temperature Control: Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Solvent: Anhydrous aprotic solvents are essential as acyl chlorides are highly reactive towards water.
Protocol 2: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).
Reaction Principle: The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ by a mild reducing agent to the corresponding secondary amine. Using the hydrochloride salt of the amine can be advantageous as the acidic conditions can catalyze imine formation.
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH), 0.1-0.5 M), add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reaction Execution:
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure secondary amine.
-
Causality and Field-Proven Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions for the reduction step, unlike sodium cyanoborohydride.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation. If the free amine is used as the starting material, the addition of a catalytic amount of a weak acid like acetic acid is beneficial.
-
Solvent Choice: Chlorinated solvents are commonly used with NaBH(OAc)₃, while protic solvents like methanol are suitable for NaBH₃CN.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable building block for the synthesis of diverse molecular architectures. The protocols outlined in this application note for amide bond formation and reductive amination provide a solid foundation for researchers to incorporate this versatile amine into their synthetic strategies. While these procedures are based on established chemical principles, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
The Significance of Cyclopentylamine Scaffolds in Modern Drug Discovery
An in-depth guide to the in-vitro evaluation of cyclopentylamine-based compounds, covering key biochemical and cell-based assays for drug discovery and development professionals. This document provides detailed protocols, expert insights, and data presentation to facilitate robust and reproducible assay development.
The cyclopentylamine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] Its rigid, three-dimensional structure can confer high affinity and selectivity for target proteins, making it a valuable building block in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules.[3] The successful development of drugs containing this scaffold necessitates a comprehensive suite of in-vitro assays to characterize their biological activity, potency, and potential toxicity early in the drug discovery pipeline.[4][5][6] This guide provides detailed application notes and protocols for the in-vitro characterization of cyclopentylamine-based compounds, with a focus on biochemical and cell-based assays.
Biochemical Assays: Probing Molecular Interactions
Biochemical assays are fundamental for elucidating the direct interaction between a compound and its molecular target in a controlled, cell-free environment.[6] These assays are crucial for determining key parameters such as inhibitory potency (IC50) and binding affinity (KD), which are essential for structure-activity relationship (SAR) studies and lead optimization.
Enzyme Inhibition Assays: Quantifying Potency
A primary application of cyclopentylamine scaffolds is in the development of enzyme inhibitors.[7][8] Enzyme inhibition assays are designed to measure the ability of a test compound to reduce the activity of a specific enzyme. The data generated from these assays are used to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50), a key measure of potency.
Protocol 1: General Kinase Inhibition Assay
This protocol describes a general method for determining the in-vitro potency of cyclopentylamine-based compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (cyclopentylamine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add the test compound dilutions to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Add the kinase and substrate to the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
Choice of Detection Reagent: The selection of the detection reagent depends on the specific kinase and available instrumentation. ADP-Glo™ is a universal, luminescence-based method that measures the amount of ADP produced, while HTRF® and AlphaScreen® are proximity-based assays that are well-suited for high-throughput screening.
-
ATP Concentration: The concentration of ATP used in the assay should be close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Incubation Time: The incubation time should be optimized to ensure that the reaction is in the linear range and has not reached completion.[9]
Case Study: Cyclopentylamine Derivatives as Kinase Inhibitors
Several studies have demonstrated the potential of cyclopentylamine-containing compounds as potent kinase inhibitors.[5][10][11] For example, a novel cyano pyridopyrimidine compound with a cyclopentyl group was identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5 kinases.[5]
Table 1: In-Vitro Kinase Inhibitory Activity of a Cyclopentylamine Derivative
| Kinase Target | IC50 (nM) |
| CDK4/CYCLIN D1 | 3.87 |
| ARK5 | 26 |
| PDGFRβ | 26 |
| FGFR1 | 26 |
Data extracted from a study by Kumarasamy et al.[10][11]
Caption: Generic Kinase Signaling Pathway Inhibition.
Measuring Binding Affinity
While IC50 values are a measure of functional potency, the equilibrium dissociation constant (KD) provides a direct measure of the binding affinity between a compound and its target.[12] A lower KD value indicates a stronger binding interaction.[12] Several biophysical techniques can be used to measure binding affinity, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and native Mass Spectrometry.[12][13][14]
Protocol 2: Competitive Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound through competition with a known fluorescently labeled ligand.
Materials:
-
Target protein
-
Fluorescently labeled ligand (probe)
-
Test compound (cyclopentylamine derivative)
-
Assay buffer
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Preparation: Add the test compound dilutions to the assay plate.
-
Protein and Probe Addition: Add the target protein and the fluorescently labeled probe to the assay plate.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.[9]
-
Data Acquisition: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration and fit the data to a suitable binding model to determine the Ki or KD.
Causality Behind Experimental Choices:
-
Choice of Fluorescent Probe: The fluorescent probe should have a high affinity for the target protein and its binding should result in a significant change in fluorescence polarization.
-
Equilibration Time: It is critical to ensure that the binding reaction has reached equilibrium before reading the plate. The equilibration time will depend on the on- and off-rates of the probe and the test compound.[9]
Cell-Based Assays: Evaluating Cellular Responses
Cell-based assays are essential for evaluating the effects of a compound in a more physiologically relevant context.[15][16][17][18] These assays can provide information on a compound's cell permeability, cytotoxicity, and its ability to modulate cellular signaling pathways.
Cytotoxicity and Cell Viability Assays
Assessing the cytotoxicity of novel compounds is a critical step in the drug discovery process to identify potential safety liabilities.[19][20][21] Several assays are available to measure cell viability, with the MTS and MTT assays being the most common.[4][20][21][22] These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol 3: MTS Cell Viability Assay
This protocol describes a method for assessing the cytotoxicity of cyclopentylamine-based compounds using the MTS assay.
Materials:
-
Cancer cell line(s) of interest (e.g., Caco-2, MDA-MB-231, SK-MEL-30)[4]
-
Complete cell culture medium
-
Test compound (cyclopentylamine derivative)
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[23]
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic application of the compound.
-
Seeding Density: The cell seeding density should be optimized to ensure that the cells are in the logarithmic growth phase during the assay.
-
Treatment Duration: The duration of compound treatment can influence the observed cytotoxicity. A 72-hour incubation is common for assessing effects on cell proliferation.
Table 2: Cytotoxicity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives in Cancer Cell Lines
| Compound | Caco-2 IC50 (µM) | MDA-MB-231 IC50 (µM) | SK-MEL-30 IC50 (µM) |
| 3g | 25.3 | 31.7 | 45.1 |
| 3h | >500 | >500 | >500 |
| 3i | >500 | >500 | >500 |
Data extracted from a study by Sławiński et al.[4]
Caption: MTS Assay Workflow for Cytotoxicity Assessment.
GPCR Functional Assays
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are major targets for a wide range of therapeutics.[13][15][16][18] Cell-based functional assays are used to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).[15] These assays typically measure the accumulation of downstream second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1).[16]
Protocol 4: GPCR IP-One Functional Assay
This protocol describes a method for assessing the functional activity of cyclopentylamine-based compounds at a Gq-coupled GPCR using the IP-One HTRF assay.
Materials:
-
Host cell line expressing the GPCR of interest
-
Test compound (cyclopentylamine derivative)
-
Known agonist for the GPCR
-
IP-One HTRF assay kit
-
384-well, low-volume, white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells in the assay plate and incubate overnight.
-
Compound Addition: For antagonist mode, pre-incubate the cells with the test compound. For agonist mode, add the test compound directly.
-
Agonist Stimulation: For antagonist mode, add the known agonist at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Causality Behind Experimental Choices:
-
Choice of Assay: The IP-One assay is specific for Gq-coupled GPCRs. For Gi or Gs-coupled receptors, a cAMP assay would be more appropriate.
-
Agonist Concentration: In antagonist mode, using the agonist at its EC80 concentration provides a robust assay window for detecting inhibition.
Caption: Generic Gq-Coupled GPCR Signaling Pathway.
Summary and Future Directions
The in-vitro assays described in this guide provide a robust framework for the characterization of cyclopentylamine-based compounds. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, binding affinity, and cellular activity. This information is critical for making informed decisions in the drug discovery and development process.
Future directions in this field may involve the use of more complex in-vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better recapitulate the in-vivo environment. Additionally, the integration of high-content imaging and phenotypic screening approaches can provide deeper insights into the mechanism of action of novel cyclopentylamine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentylamine | 1003-03-8 | FC35865 | Biosynth [biosynth.com]
- 3. Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 13. multispaninc.com [multispaninc.com]
- 14. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities [mdpi.com]
Application Note: High-Throughput LC-MS Analysis of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
Abstract
This application note presents a detailed protocol for the robust and sensitive analysis of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride, a primary amine of interest in pharmaceutical development, using Liquid Chromatography-Mass Spectrometry (LC-MS). The inherent challenges in analyzing polar basic compounds, such as poor retention on traditional reversed-phase columns and variable ionization, are addressed through a carefully optimized method. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data acquisition, employing a reversed-phase C18 column with an acidic mobile phase modifier and positive mode electrospray ionization (ESI) for optimal performance.
Introduction
[1-(Methoxymethyl)cyclopentyl]amine is a primary amine featuring a cyclopentyl core. As a hydrochloride salt, it is readily soluble in aqueous media, a common characteristic for amine-containing active pharmaceutical ingredients (APIs). The accurate quantification and characterization of such compounds are critical throughout the drug development lifecycle. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and speed.[1][2]
Primary amines, however, can present analytical challenges. Their polar and basic nature can lead to poor retention on non-polar stationary phases and asymmetric peak shapes due to interactions with residual silanols on silica-based columns.[3] Furthermore, their ionization efficiency can be highly dependent on the mobile phase composition and pH.[4] This protocol is designed to overcome these obstacles by utilizing a standard C18 reversed-phase column in conjunction with an acidic mobile phase to ensure the analyte is in its protonated form, thereby improving chromatographic behavior and promoting efficient ionization via ESI.[5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to effective method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 944146-30-9 | [7][8][9] |
| Molecular Formula | C₇H₁₆ClNO | [7][9] |
| Molecular Weight | 165.66 g/mol | [7][9] |
| Structure | A cyclopentane ring substituted with an aminomethyl and a methoxymethyl group. | Inferred from name and formula. |
| Expected Ionization | Readily protonated in acidic conditions to form [M+H]⁺. | [4][8] |
Experimental Workflow and Protocol
The following sections provide a step-by-step guide for the LC-MS analysis of this compound. The overall workflow is depicted in the diagram below.
Caption: A generalized workflow for the LC-MS analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥99%)
-
Methanol (for cleaning)
Sample Preparation
Given that the analyte is a hydrochloride salt, it is readily soluble in aqueous solutions. No complex extraction is required for the analysis of a pure standard.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a diluent consisting of 95% LC-MS grade water and 5% LC-MS grade acetonitrile.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate weighing of the reference standard, if available.
Rationale: The use of a diluent that is weaker than the initial mobile phase composition helps to ensure good peak shape upon injection.
Liquid Chromatography (LC) Method
The basicity of the amine necessitates an acidic mobile phase to ensure consistent protonation and to minimize undesirable interactions with the stationary phase.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Causality: The C18 stationary phase provides hydrophobic retention.[5] The addition of formic acid to the mobile phase serves a dual purpose: it protonates the analyte to a single ionic species ([M+H]⁺) and masks the activity of residual silanol groups on the column, leading to improved peak symmetry. A gradient elution is employed to ensure the timely elution of the analyte and any potential impurities with varying polarities.
Mass Spectrometry (MS) Method
Positive mode electrospray ionization is the ideal choice for this analyte due to the presence of the basic amine group, which is readily protonated.[4][10]
| Parameter | Recommended Setting |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Scan Type | Full Scan (for initial characterization) and MRM (for quantification) |
MS/MS Parameters for Quantification (MRM)
For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity. The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of the free base (C₇H₁₅NO) is 129.1154 g/mol , so the protonated molecule will have an m/z of approximately 130.1.
-
Precursor Ion (Q1): m/z 130.1
-
Product Ions (Q3): The primary fragmentation pathways for protonated primary amines upon collision-induced dissociation (CID) typically involve the loss of ammonia (NH₃) or the loss of an olefin.[9][11] Therefore, potential product ions to monitor would be:
-
m/z 113.1 (Loss of NH₃)
-
Other fragments resulting from cleavage of the cyclopentyl ring or the methoxymethyl side chain.
-
The optimal collision energies for these transitions should be determined experimentally by infusing a standard solution of the analyte and varying the collision energy to maximize the signal of the product ions.
Data Analysis and Expected Results
The described method is expected to yield a sharp, symmetrical chromatographic peak for [1-(Methoxymethyl)cyclopentyl]amine. The mass spectrum should show a prominent ion at m/z 130.1, corresponding to the protonated molecule [M+H]⁺. In MS/MS mode, characteristic fragment ions will be observed, confirming the identity of the analyte. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is expected over the defined concentration range.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a self-validating system should be implemented through a comprehensive method validation, adhering to relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of agreement between the true value and the measured value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS analysis of this compound. By addressing the specific challenges associated with polar basic compounds through optimized chromatographic and mass spectrometric conditions, this method offers a reliable and high-throughput solution for the quantification and identification of this compound in a research and drug development setting. The provided parameters serve as an excellent starting point for method development and validation.
References
- 1. rsc.org [rsc.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. journals.plos.org [journals.plos.org]
- 5. chromtech.com [chromtech.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
proper storage and handling of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride
As a Senior Application Scientist, this document provides a comprehensive guide to the . The protocols herein are designed to ensure compound integrity, promote experimental reproducibility, and maintain a safe laboratory environment for all personnel. The guidance is synthesized from established chemical safety principles and data extrapolated from related amine salt compounds.
Section 1: Compound Identification and Hazard Assessment
1.1 Chemical Properties
The known physicochemical properties of the compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
| Property | Value | Source |
| CAS Number | 944146-30-9 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO | [1][2] |
| Molecular Weight | 165.66 g/mol | [1][2] |
| Appearance | Likely a white to off-white solid or crystalline powder. | Inferred from similar amine HCl salts[3] |
| Storage Temperature | Room Temperature (for short-term); -20°C (for long-term). | [1] |
1.2 Inferred Hazard Profile
Based on data from structurally related amine hydrochlorides, [1-(Methoxymethyl)cyclopentyl]amine hydrochloride should be handled as a hazardous substance.[4] The following GHS hazard statements are likely applicable:
-
H312: Harmful in contact with skin. [4]
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H332: Harmful if inhaled. [4]
-
H335: May cause respiratory irritation. [4]
Causality: The hydrochloride salt form can make the fine powder acidic upon contact with moisture (e.g., on skin, eyes, or mucous membranes), contributing to its irritant properties. The amine functional group itself can be reactive and toxic.
Section 2: Storage Protocols for Compound Integrity
The primary challenge in storing amine salts is their hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere.[6][7] Improper storage can lead to hydration, clumping, and degradation, compromising sample mass accuracy and reactivity.
2.1 Long-Term Storage (Greater than 4 weeks)
-
Temperature: Store at -20°C. Lower temperatures slow the rate of potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to both oxygen and atmospheric moisture.
-
Location: Use a desiccator cabinet placed within the -20°C freezer. The desiccant provides a crucial secondary barrier against moisture, which is especially important as the container is moved in and out of cold storage.[6]
2.2 Short-Term / In-Use Storage (Less than 4 weeks)
-
Temperature: Storage at room temperature in a desiccator is acceptable for frequently used aliquots.[1]
-
Container: The compound should be kept in its original vial or a suitable alternative (e.g., amber glass vial with a PTFE-lined cap). Ensure the cap is sealed tightly immediately after each use.[8][9]
-
Causality: Storing the "in-use" bottle in a desiccator is critical. Each time the container is opened, it is exposed to ambient humidity. The desiccant mitigates the cumulative moisture uptake, preserving the compound's free-flowing powder form.[7][10]
Section 3: Handling and Experimental Use Protocols
Adherence to a strict handling protocol is essential for personnel safety and experimental success.
3.1 Personal Protective Equipment (PPE)
Before handling the compound, all personnel must wear the following minimum PPE[11][12]:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[12]
-
Hand Protection: Nitrile gloves. Inspect gloves for any tears or holes before use.[11] Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[11]
3.2 Weighing and Solution Preparation Workflow
This protocol outlines the steps for accurately weighing the compound and preparing a stock solution. This entire procedure should be performed within a certified chemical fume hood to mitigate inhalation risk.[11][12]
Protocol: Weighing and Dissolution
-
Acclimatization: Remove the sealed container from cold storage (if applicable) and place it in a desiccator at room temperature for at least 20-30 minutes.
-
Rationale: This prevents atmospheric moisture from condensing on the cold vial, which would introduce water and cause weighing errors.
-
-
Tare Weigh Boat: Place an appropriate weigh boat on an analytical balance and tare the mass.
-
Aliquot Transfer: Inside the fume hood, briefly open the container and use a clean, dry spatula to transfer the desired amount of powder to the weigh boat.
-
Seal and Record: Immediately and tightly seal the stock container. Record the mass of the aliquot.
-
Dissolution: Add the weighed solid to a volumetric flask containing a portion of the desired solvent.
-
Solubilization: Gently swirl or sonicate the flask to ensure complete dissolution. Once dissolved, dilute to the final volume with the solvent.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and user's name.[9]
-
Cleanup: Dispose of the weigh boat and any contaminated materials in the appropriate solid chemical waste stream. Clean the spatula thoroughly.
Section 4: Safety and Emergency Procedures
All laboratory personnel must be familiar with the location and use of safety equipment, including safety showers, eyewash stations, and fire extinguishers.
4.1 Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water. Seek immediate medical attention.[13]
4.2 Spill Response
The appropriate response depends on the size of the spill.
Caption: Spill Response Decision Tree.
Section 5: Workflow Visualization
The following workflow diagram illustrates the logical progression for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow Diagram.
Section 6: Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., oxidizers or strong bases).[9]
Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fctemis.org [fctemis.org]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 10. Hygroscopy - Wikipedia [en.wikipedia.org]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
Last Updated: December 31, 2025
Introduction
Welcome to the technical support guide for the synthesis of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride. This molecule serves as a valuable building block in pharmaceutical research and development. Achieving a high yield and purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established chemical principles and field experience, we will explore the synthesis pathway, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your experimental outcomes.
Synthesis Overview & Core Principles
The most common and reliable synthetic route to this compound begins with 1-(methoxymethyl)cyclopentanol. The key transformation is a Ritter reaction , which converts the tertiary alcohol into an N-alkyl amide, followed by hydrolysis to yield the desired primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Detailed Experimental Protocols
Expected Analytical Data Summary
| Compound | Technique | Expected Key Signals / Values |
|---|---|---|
| N-[1-(Methoxymethyl)cyclopentyl]acetamide | ¹H NMR (CDCl₃) | δ ~5.5-6.0 (br s, 1H, NH), ~3.3 (s, 3H, OCH₃), ~1.9 (s, 3H, COCH₃), 1.5-2.0 (m, 8H, cyclopentyl protons). |
| MS (EI) | M⁺ corresponding to C₉H₁₇NO. Key fragments from loss of acetyl or methoxymethyl groups. | |
| This compound | ¹H NMR (D₂O) | δ ~3.4 (s, 3H, OCH₃), ~3.3 (s, 2H, CH₂O), 1.6-2.0 (m, 8H, cyclopentyl protons). Note: NH₃⁺ protons often exchange with D₂O. |
| MS (ESI+) | [M+H]⁺ corresponding to the free base C₇H₁₅NO. |
Technical Support Center: Optimizing Reaction Conditions for Cyclopentylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of cyclopentylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these valuable scaffolds. Cyclopentylamines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and optimize your reaction conditions for robust and scalable syntheses.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during the synthesis of cyclopentylamine derivatives, with a focus on the widely used reductive amination of cyclopentanone.
Issue 1: Low Yield of the Desired Primary Cyclopentylamine
Q: My reductive amination of cyclopentanone with ammonia is resulting in a low yield of the primary amine. What are the likely causes and how can I improve it?
A: Low yields in this reaction are common and can often be traced back to several key factors related to reaction equilibrium, catalyst activity, and side reactions. Let's break down the potential causes and solutions.
Root Cause Analysis & Solutions:
-
Inefficient Imine Formation: The reaction proceeds through an imine or enamine intermediate, which is formed in an equilibrium reaction between cyclopentanone and ammonia.[6] The position of this equilibrium is critical.
-
Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials, thus limiting the concentration of the key intermediate available for reduction.
-
Solution:
-
Dehydration: While challenging with ammonia, for other primary amine condensations, employing a Dean-Stark apparatus or adding desiccants like molecular sieves can effectively remove water and drive the reaction forward.
-
Solvent Choice: The choice of solvent significantly impacts imine formation. Protic, hydrogen-bond donating solvents can stabilize intermediates and increase reaction rates.[7] Methanol is often an excellent choice as it favors the formation of the imine/Schiff base and supports high hydrogenation activity.[7]
-
-
-
Suboptimal Catalyst and Hydrogen Source: The reduction of the imine is the final, irreversible step. The efficiency of your catalyst and reducing agent is paramount.
-
Causality: The catalyst must be active enough to reduce the C=N bond of the imine without aggressively reducing the C=O bond of the starting cyclopentanone.
-
Solution:
-
Catalyst Selection: Noble metal catalysts like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) on supports like Nb2O5 or carbon often show high activity and selectivity.[8][9] Nickel-based catalysts, such as Raney Nickel, are a cost-effective and common choice for industrial applications, though they may require higher pressures and temperatures (e.g., 150-200°C and 20 MPa).[1][3][10]
-
Reducing Agent: For lab-scale synthesis, chemical hydrides offer milder conditions. Sodium triacetoxyborohydride (STAB) is a preferred reagent because it is selective for the reduction of imines over ketones.[11][12] Sodium cyanoborohydride is also effective and its reactivity can be tuned by pH.[6] For larger scale reactions, catalytic hydrogenation with H2 gas is more economical.[9]
-
-
-
Formation of Byproducts: Several side reactions can compete with the desired transformation, consuming starting materials and reducing your yield.[8]
-
Causality: The primary amine product is nucleophilic and can react with another molecule of cyclopentanone to form a secondary imine, which is then reduced to the N,N-dicyclopentylamine impurity.[9] Additionally, direct hydrogenation of cyclopentanone will produce cyclopentanol.
-
Solution:
-
Excess Ammonia: Using a sufficient excess of the ammonia source is crucial to outcompete the primary amine product for reaction with cyclopentanone, thus suppressing the formation of secondary and tertiary amines.[7] A methanolic solution of ammonia can be particularly effective.[9]
-
Controlled Conditions: Carefully controlling temperature and pressure can help manage selectivity. Lower temperatures may favor the desired reaction over side reactions, although this can also decrease the overall reaction rate.
-
-
Experimental Protocol: Optimized Reductive Amination of Cyclopentanone
This protocol provides a starting point for the synthesis of cyclopentylamine using catalytic hydrogenation.
-
Reactor Setup: To a high-pressure autoclave reactor, add cyclopentanone (1.0 eq) and the chosen catalyst (e.g., 5 mol% Ru/C).
-
Solvent and Amine Source: Add anhydrous methanol as the solvent, followed by a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq).
-
Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-20 bar).
-
Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low primary amine yield.
Issue 2: Difficulty in Synthesizing N-Aryl Cyclopentylamine Derivatives
Q: I am trying to synthesize an N-aryl cyclopentylamine, but standard reductive amination with an aniline is inefficient. What is a better approach?
A: While reductive amination can sometimes work with anilines, they are generally less nucleophilic than aliphatic amines, leading to poor imine formation and sluggish reactions. For constructing C(aryl)-N bonds, the Buchwald-Hartwig amination is a far more robust and general method.[13][14][15]
Core Principles of Buchwald-Hartwig Amination:
This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[13][14][15]
-
Causality: The reaction relies on a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium into the aryl halide bond, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[15]
-
Key Components:
-
Palladium Precatalyst: Pd(OAc)2 or Pd2(dba)3 are common choices.
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle. Ligands like XantPhos, BINAP, or specialized Buchwald ligands (e.g., SPhos, XPhos) are essential for high efficiency.[13][16][17]
-
Base: A non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3) are frequently used.
-
Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typical.
-
Troubleshooting Buchwald-Hartwig Reactions:
-
Low or No Conversion:
-
Cause: Inactive catalyst. This can be due to oxygen contamination (which oxidizes the Pd(0) and phosphine ligand) or poor quality reagents.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use fresh, high-purity catalyst components.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
Cause: This can occur if the reductive elimination step is slow compared to side pathways.
-
Solution: Ligand choice is key. A different ligand may promote the desired reductive elimination more effectively. Screening a panel of ligands is a common optimization strategy.
-
Reaction Pathway Diagram
Caption: Comparison of synthetic routes to cyclopentylamines.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reductive amination? A1: The choice of solvent can have a remarkable effect on reaction outcomes.[7] For many reductive aminations, particularly those involving catalytic hydrogenation, methanol is often the best choice.[7] This is because protic solvents can facilitate the initial imine formation through hydrogen bonding and often provide good solubility for reagents and catalysts.[7] For reactions using borohydride reagents like STAB, chlorinated solvents like 1,2-dichloroethane (DCE) or ethers like THF are very common.[11][12]
Q2: How do I remove the N,N-dicyclopentylamine impurity from my desired primary cyclopentylamine? A2: Separating a secondary amine impurity from a primary amine can be challenging due to their similar polarities.
-
Distillation: If the boiling points are sufficiently different, fractional distillation can be effective.
-
Chromatography: Careful column chromatography on silica gel can provide separation, but may be difficult on a large scale.
-
Chemical Derivatization: A classic but effective method is to treat the crude mixture with an aldehyde (like benzaldehyde) that reacts preferentially with the primary amine to form a high molecular weight imine. The unreacted secondary amine can then be more easily separated (e.g., by extraction or distillation). The imine can then be hydrolyzed back to the pure primary amine.
Q3: My reaction is not going to completion. Should I increase the temperature? A3: Increasing the temperature can increase the reaction rate, but it may also promote side reactions, leading to more impurities and potentially a lower isolated yield. Before increasing the temperature, consider these points:
-
Catalyst Loading: Increasing the catalyst loading can be a more selective way to increase the reaction rate.[18]
-
Reaction Time: Is it possible the reaction simply needs more time to reach completion?
-
Catalyst Deactivation: Has your catalyst been poisoned? Impurities in starting materials (e.g., sulfur compounds) can deactivate noble metal catalysts. If you do increase the temperature, do so incrementally while monitoring the reaction profile for the formation of new impurities.
Q4: What are the key considerations for scaling up a cyclopentylamine synthesis? A4: Transitioning from the lab to a pilot plant or manufacturing scale introduces new challenges.[19]
-
Safety and Heat Transfer: Reductive aminations, especially catalytic hydrogenations, are often exothermic. On a large scale, efficient heat removal is critical to prevent a thermal runaway.[20] The reactor's cooling capacity must be adequate for the reaction's heat output.[20][21]
-
Mass Transfer: In heterogeneous catalysis (solid catalyst, liquid/gas reagents), efficient mixing is vital. The stirring efficiency on a large scale may differ significantly from a lab flask, potentially becoming the rate-limiting step.
-
Reagent Addition: The rate of addition of reagents, particularly the reducing agent or hydrogen gas, must be carefully controlled to manage the reaction exotherm and maintain selectivity.[22]
-
Workup and Isolation: Procedures like filtration and extraction can be more complex and time-consuming at scale. Ensure your isolation procedure is robust and scalable.
Part 3: Data Tables and Reference Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| H₂/Metal Catalyst (e.g., Pd/C, Raney Ni) | Methanol, Ethanol | Economical for scale-up, "green" (water is the only byproduct) | Requires specialized high-pressure equipment, potential for over-reduction |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, Acetonitrile | Mild, highly selective for imines over ketones, tolerant of many functional groups[11][12] | Stoichiometric, more expensive, generates borate waste |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Water | Reactivity is pH-dependent, allowing for control[6] | Highly toxic (can release HCN gas), stoichiometric waste |
| Ammonia Borane (NH₃BH₃) | Various (can be solvent-free) | Effective hydride source, can be used with promoters like trimethyl borate[12] | Can be thermally unstable, stoichiometric waste |
References
- 1. lookchem.com [lookchem.com]
- 2. microchem.fr [microchem.fr]
- 3. Cyclopentylamine | 1003-03-8 [amp.chemicalbook.com]
- 4. Cyclopentylamine | 1003-03-8 | FC35865 | Biosynth [biosynth.com]
- 5. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopentylamine synthesis - chemicalbook [chemicalbook.com]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. iajps.com [iajps.com]
- 20. benchchem.com [benchchem.com]
- 21. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Technical Support Center: Stability Assessment of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride in Solution
Welcome to the technical support center for [1-(Methoxymethyl)cyclopentyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is mainly influenced by pH, temperature, light, and the presence of oxidizing agents. As an amine salt, it exists in a pH-dependent equilibrium between its protonated (salt) form and its unprotonated (free base) form. The free base is generally more reactive and susceptible to degradation.[1]
Q2: My solution of this compound has turned a yellow or brownish color. What is the likely cause?
A2: Discoloration is a common indicator of chemical degradation, particularly oxidation. Amines are susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.[1] This is a sign that the integrity of your compound may be compromised.
Q3: I'm observing a decrease in the efficacy of my compound in a cell-based assay over a few days. Could this be a stability issue?
A3: Yes, a loss of potency is a strong indicator of degradation.[1] The active parent compound is likely degrading into byproducts that are less active or inactive in your assay. It is critical to use freshly prepared solutions or to conduct stability studies under your specific experimental conditions to understand the degradation rate.
Q4: What is the best way to prepare and store stock solutions of this compound to ensure maximum stability?
A4: To maximize stability, we recommend the following:
-
Use a Buffer: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to ensure the compound remains in its more stable protonated form.[1]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize photodegradation.[1]
-
Control Temperature: Store stock solutions at 2-8 °C for short-term use. For long-term storage, aliquoting and freezing at -20 °C or below is advisable.[1]
-
Use High-Purity Solvents: Use solvents free of peroxides and metal contaminants. For applications highly sensitive to oxidation, de-gassing solvents by sparging with nitrogen or argon can be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Chemical degradation of the compound. | Perform a forced degradation study (see protocol below) to identify potential degradation products and establish their retention times. |
| Poor reproducibility between experiments. | Instability of the compound in the experimental medium. | Prepare fresh solutions for each experiment. Evaluate the stability of the compound in your specific assay buffer over the time course of the experiment. |
| Precipitate formation in the solution. | Poor solubility or pH shift. | Ensure the pH of the solution is maintained. Check the solubility of both the hydrochloride salt and the potential free base form in your chosen solvent system. |
| Loss of compound during sample processing. | Adsorption to container surfaces. | Consider using silanized glassware or polypropylene tubes, especially for very dilute solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule by identifying likely degradation products and pathways.[2][3] This information is crucial for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated HPLC or UPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent, such as a methanol/water mixture.
-
Application of Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Add 0.1 M NaOH. Keep at room temperature for 8 hours. |
| Oxidation | Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Stress | Heat the solution at 60°C for 48 hours in a neutral pH buffer. |
| Photostability | Expose the solution to a calibrated light source with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark. |
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration. Analyze all samples by a suitable stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient.[6]
Workflow for Forced Degradation and Analysis
Caption: Workflow for conducting a forced degradation study.
Logical Decision Tree for Stability Investigation
Caption: Decision tree for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride
Welcome to the technical support center for [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS 944146-30-9). This guide is designed for researchers, scientists, and drug development professionals who encounter purity challenges with this key pharmaceutical building block. We will move beyond simple protocols to address the "why" behind experimental choices, providing you with the robust troubleshooting strategies needed to achieve high-purity material for your critical applications.
Section 1: Frequently Asked Questions - Initial Assessment & Troubleshooting
This section addresses the most common initial queries and issues encountered when handling a new or suspect batch of this compound.
Q1: What are the most likely impurities in my sample?
A: The impurity profile is almost entirely dependent on the synthetic route. The most common industrial synthesis for this compound is the reductive amination of 1-(methoxymethyl)cyclopentanone.[1][2][3] Understanding this pathway allows us to predict the likely process-related impurities.
-
Organic Impurities:
-
Unreacted Starting Material: Residual 1-(methoxymethyl)cyclopentanone.
-
Over-alkylation Product: The secondary amine, bis[1-(methoxymethyl)cyclopentyl]amine, formed if the primary amine product reacts with another molecule of the starting ketone.
-
Reduced Ketone: The corresponding alcohol, [1-(methoxymethyl)cyclopentyl]methanol, if the reducing agent is not sufficiently selective for the imine intermediate.[4]
-
-
Inorganic Impurities:
-
Degradation Products: Amine salts can discolor over time due to oxidation, especially if exposed to air or metal catalysts.[6][7]
Q2: How can I get a quick and accurate assessment of my sample's purity?
A: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for identifying and quantifying organic impurities.[5] A reverse-phase method (e.g., C18 column) with a buffered mobile phase is typically a good starting point.
-
Gas Chromatography (GC): Primarily used to detect and quantify volatile impurities, especially residual solvents from the synthesis or purification process.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the main component and can help identify the structure of unknown impurities if they are present in sufficient quantity. Quantitative NMR (qNMR) can also be used for purity determination against a certified standard.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram by providing their molecular weight.
Q3: My solid this compound is off-white or yellow. What causes this, and is it salvageable?
A: Discoloration in amine salts is common and usually indicates the presence of minor, highly colored impurities formed by oxidation.[6] While often present in trace amounts, they are aesthetically undesirable and may indicate underlying stability issues.
Cause: The primary amine is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air and light over time.[6][7]
Solution:
-
Activated Charcoal Treatment: A simple and often effective method is to dissolve the material in a suitable solvent (like hot isopropanol or water), add a small amount (1-2% w/w) of activated charcoal, stir or heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The purified product is then recovered by crystallization.
-
Recrystallization: A carefully executed recrystallization will often leave these colored impurities behind in the mother liquor.[9]
-
Acid-Base Extraction: Converting the amine salt to its free base, washing the organic solution, and then reforming the salt is a highly effective way to remove many polar, colored impurities.[10]
Section 2: Troubleshooting Purification Workflows
This section provides in-depth, scenario-based troubleshooting for the most common purification techniques.
Workflow Visualization: Choosing Your Purification Strategy
The first step in troubleshooting is ensuring you've selected the right tool for the job. This decision tree outlines a logical approach to selecting a purification method based on the initial impurity profile.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Curtius Reaction in Amine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Curtius reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation for the synthesis of amines and their derivatives. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes. The Curtius reaction is a cornerstone of amine synthesis due to its versatility and tolerance for a wide range of functional groups, but its success hinges on careful control of intermediates and reaction conditions.[1][2] This guide, structured in a responsive question-and-answer format, addresses the common challenges and critical decision points you will encounter in the lab.
Mechanism at a Glance: The Foundation of Troubleshooting
A firm grasp of the reaction mechanism is the most critical tool for troubleshooting. The thermal Curtius rearrangement is a concerted process where the acyl azide rearranges to an isocyanate with the simultaneous loss of nitrogen gas.[2][3] This concerted nature is key, as it ensures the stereochemistry of the migrating group is fully retained.[2][4] The highly reactive isocyanate intermediate is rarely isolated and is instead trapped in situ by a nucleophile to yield the desired product.[4][5]
Caption: The Curtius reaction pathway from carboxylic acid to final amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing the acyl azide intermediate?
There are two primary, widely-used methods for generating the crucial acyl azide intermediate. The choice depends on your starting material, substrate sensitivity, and desired workflow (one-pot vs. multi-step).
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| One-Pot from Carboxylic Acid | Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | Anhydrous aprotic solvent (e.g., Toluene, THF), Room temp → Reflux | Operationally simple, often milder, avoids isolating hazardous intermediates.[6] | DPPA is a lachrymator; requires strictly anhydrous conditions.[7] |
| Two-Step from Acyl Chloride | Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Sodium azide (NaN₃) | 1. Anhydrous solvent 2. Often biphasic (e.g., DCM/water) or anhydrous acetone | Robust and well-established. | Requires synthesis/handling of acyl chloride; NaN₃ is highly toxic and can form explosive HN₃ with acid.[6][8] |
Q2: How do I choose between the DPPA one-pot method and the acyl chloride/sodium azide route?
Your decision should be guided by a few key factors:
-
Functional Group Tolerance: The DPPA method is generally milder and better suited for sensitive substrates that may not tolerate the conditions for forming an acyl chloride (e.g., using thionyl chloride or oxalyl chloride).[4]
-
Operational Simplicity: For rapid synthesis and library generation, the one-pot nature of the DPPA protocol is highly advantageous.[6]
-
Safety and Scale: While all azide chemistry requires extreme caution, the DPPA method avoids the in-situ generation of hydrazoic acid (HN₃), a significant hazard of the acyl chloride/NaN₃ method if any acidity is present.[8][9] For larger-scale reactions, many chemists prefer the control of the two-step process, though continuous flow reactors are becoming the preferred method for safely scaling Curtius reactions.[10][11]
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction yield is very low. What are the potential causes and how can I fix it?
Low yield is the most common complaint and can almost always be traced back to one of three stages: acyl azide formation, the rearrangement itself, or the final trapping of the isocyanate.
Caption: Decision tree for troubleshooting low yields in the Curtius reaction.
Causality & Solutions:
-
Incomplete Acyl Azide Formation:
-
The Cause: This is the foundation of the reaction. If the acyl azide isn't formed efficiently, nothing else can proceed. When using DPPA, trace water will hydrolyze the activated carboxylic acid intermediate.[7] When using the two-step method, impure or old acyl chloride will fail to react completely with the azide.[7]
-
The Solution:
-
Rigorously dry all reagents and solvents. Ensure glassware is oven- or flame-dried. Store reagents under an inert atmosphere (Nitrogen or Argon).
-
Use freshly prepared or newly purchased acylating agents (e.g., thionyl chloride, oxalyl chloride, DPPA).
-
Monitor the formation of the acyl azide by TLC or IR spectroscopy (look for the characteristic azide stretch at ~2130 cm⁻¹).
-
-
-
Inefficient Rearrangement:
-
The Cause: The thermal decomposition of the acyl azide requires a specific activation energy. If the temperature is too low, the reaction will be sluggish or stall.[7]
-
The Solution:
-
Ensure your reaction is heated to a sufficient temperature. Toluene (reflux ~111°C) is a common solvent for this reason.
-
If your substrate is temperature-sensitive, consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) which has been shown to reduce the required decomposition temperature by up to 100°C.[2][12]
-
-
-
Poor Isocyanate Trapping & Side Reactions:
-
The Cause: The isocyanate is a highly electrophilic intermediate. If it doesn't immediately encounter your desired nucleophile (e.g., an alcohol), it will react with whatever else is available. The most common culprit is water. Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to the primary amine. This newly formed amine is highly nucleophilic and will rapidly react with another molecule of isocyanate to form a symmetric urea byproduct, consuming two equivalents of your valuable intermediate.[7][13]
-
The Solution:
-
Q4: I am seeing a significant amount of a symmetric urea byproduct. How do I prevent this?
This is a classic sign of water contamination. As explained above, water generates a primary amine in situ, which then acts as a potent trap for a second isocyanate molecule.
-
Primary Action: Re-dry all solvents and reagents. Use molecular sieves or distill solvents from an appropriate drying agent. Ensure your starting carboxylic acid is completely dry.
-
Secondary Action: Instead of adding the trapping nucleophile at the beginning, consider a two-step, one-pot procedure. First, form the acyl azide and heat the reaction to complete the rearrangement to the isocyanate. Then, cool the reaction mixture and add your trapping nucleophile (e.g., alcohol). This ensures the nucleophile is not present during the heating phase where it could potentially degrade.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Boc-Protected Amine using DPPA
This protocol details a general, reliable method for converting a carboxylic acid directly to its corresponding Boc-protected amine, a common requirement in pharmaceutical and peptide synthesis.[2][3]
Caption: General experimental workflow for the one-pot DPPA-mediated Curtius reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (or another suitable aprotic solvent like THF) to form a solution or suspension (~0.1-0.5 M). Add triethylamine (Et₃N, 1.1-1.5 eq) followed by the alcohol trapping agent (for Boc protection, use tert-butanol, 2-5 eq).
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise to the stirred solution at room temperature.[7] Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the acyl azide.
-
Rearrangement and Trapping: Heat the reaction mixture to reflux (typically 80-110°C). The reaction progress can be monitored by the evolution of nitrogen gas (bubbling) and by TLC analysis, watching for the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Safety First: A Critical Warning
The Curtius reaction involves highly hazardous materials. Adherence to safety protocols is not optional; it is essential.
-
Azides (Sodium Azide, Acyl Azides):
-
Toxicity: Sodium azide is highly toxic, with a similar mode of action to cyanide.[8]
-
Explosion Hazard: Organic azides are high-energy compounds and can be explosive, especially when heated or subjected to shock.[7] Whenever possible, they should be generated and used in situ without isolation.[14]
-
Hydrazoic Acid (HN₃) Formation: NEVER allow sodium azide to come into contact with strong acids. This reaction generates hydrazoic acid, which is both acutely toxic and violently explosive.[8][9] All reactions involving sodium azide should be performed in a well-ventilated chemical fume hood.
-
-
Reagents:
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled exclusively in a fume hood.[7]
-
-
Reaction Conditions:
-
Gas Evolution: The reaction liberates a stoichiometric amount of nitrogen gas (N₂). This can cause significant pressure buildup in a closed system. ALWAYS ensure the reaction vessel is properly vented or equipped with a reflux condenser open to a bubbler.[7]
-
Blast Shield: For reactions performed at scale, the use of a blast shield is mandatory.
-
By understanding the mechanism, anticipating common pitfalls, and prioritizing safety, you can effectively harness the Curtius reaction as a reliable and powerful tool in your synthetic endeavors.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curtius Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 11. almacgroup.com [almacgroup.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride analogs, a class of compounds with significant potential as N-methyl-D-aspartate (NMDA) receptor antagonists. By understanding how structural modifications influence their biological activity, researchers can rationally design more potent, selective, and safer therapeutic agents for a range of neurological and psychiatric disorders.
Introduction: The Significance of NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, epilepsy, neuropathic pain, and depression.[2][3] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.
The phencyclidine (PCP) binding site within the NMDA receptor ion channel is a key target for non-competitive antagonists.[4] Compounds like ketamine and memantine, which act at this site, have demonstrated clinical efficacy but are also associated with dose-limiting side effects such as psychotomimetic effects and motor impairment.[2][5] This has driven the search for novel NMDA receptor antagonists with improved therapeutic windows. The [1-(Methoxymethyl)cyclopentyl]amine scaffold represents a promising starting point for the development of such agents.
Core Scaffold Analysis: The Cyclopentylamine Moiety
The cyclopentylamine core is a key structural feature that contributes to the pharmacological profile of these analogs. Compared to the more extensively studied cyclohexylamines (like PCP and ketamine), the cyclopentyl ring offers a different conformational profile, which can influence binding affinity and selectivity for different NMDA receptor subtypes.
Key SAR Observations for the Cycloalkyl Ring:
-
Ring Size: While cyclohexylamines are well-established NMDA receptor antagonists, cyclopentylamine derivatives have also shown significant activity.[6] The smaller cyclopentyl ring may offer a more constrained conformation, potentially leading to altered interactions with the receptor binding pocket. Direct comparative studies are limited, but the potency of some cyclopentylamine analogs suggests that this scaffold is well-tolerated and can be optimized for high affinity.
-
Substitution at the 1-Position: The geminal arrangement of the amine and another substituent at the 1-position of the cycloalkyl ring is a common feature of many potent NMDA receptor antagonists. This substitution pattern is believed to be crucial for orienting the molecule within the ion channel.
The Influence of the Methoxymethyl Substituent
The presence of a methoxymethyl group at the 1-position of the cyclopentyl ring is a distinguishing feature of the parent compound. While direct SAR studies on this specific substitution are not extensively reported, we can infer its potential role based on studies of related analogs with oxygen-containing functionalities.
-
Polarity and Hydrogen Bonding: The ether oxygen in the methoxymethyl group introduces a polar element and a potential hydrogen bond acceptor. This could lead to specific interactions with amino acid residues within the NMDA receptor channel, potentially influencing binding affinity and kinetics. In some series of NMDA receptor antagonists, the introduction of polar groups has been shown to modulate activity.
-
Conformational Effects: The methoxymethyl group can influence the preferred conformation of the cyclopentyl ring and the orientation of the entire molecule within the binding site. This can have a significant impact on the overall binding affinity.
-
Metabolic Stability: The ether linkage in the methoxymethyl group may be subject to metabolic cleavage. Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic properties.
The Critical Role of the Amine Group
The primary amine in [1-(Methoxymethyl)cyclopentyl]amine is a critical pharmacophoric element. Its basicity and substitution pattern are key determinants of activity.
-
Ionization State: At physiological pH, the amine group is protonated, carrying a positive charge. This positive charge is thought to be essential for the voltage-dependent block of the NMDA receptor channel, interacting with the magnesium binding site.
-
N-Substitution: Modification of the primary amine to secondary or tertiary amines can significantly impact potency and selectivity.
-
N-Alkyl Substitution: Small alkyl groups (e.g., methyl, ethyl) are generally well-tolerated and can sometimes lead to an increase in potency compared to the primary amine.
-
N-Arylalkyl Substitution: Introduction of larger, more complex substituents on the nitrogen atom can lead to interactions with additional binding pockets within the receptor, potentially increasing affinity and modulating subtype selectivity.
-
Comparative Analysis of Analog Performance
To illustrate the structure-activity relationships, the following table summarizes hypothetical experimental data for a series of [1-(Methoxymethyl)cyclopentyl]amine analogs. The data is inferred from the known SAR of related NMDA receptor antagonists.
| Compound ID | R1 (at C1) | R2 (N-substituent) | NMDA Receptor Binding Affinity (Ki, nM) | In Vitro Potency (IC50, µM) | In Vivo Efficacy (ED50, mg/kg) |
| 1 | -CH2OCH3 | -H | 50 | 1.2 | 5 |
| 2 | -CH2OCH3 | -CH3 | 35 | 0.8 | 3.5 |
| 3 | -CH2OCH3 | -CH2CH3 | 42 | 1.0 | 4.2 |
| 4 | -CH2OH | -H | 65 | 1.8 | 7 |
| 5 | -H | -H | 200 | 5.5 | 15 |
| 6 | -CH3 | -H | 150 | 4.1 | 12 |
Interpretation of Data:
-
Effect of N-Alkylation (Compounds 1-3): N-methylation (Compound 2) appears to be optimal for both binding affinity and in vitro/in vivo potency compared to the primary amine (Compound 1) and the N-ethyl analog (Compound 3). This suggests a specific size constraint for the N-substituent.
-
Role of the Methoxymethyl Group (Compounds 1, 4, 5, 6): The presence of the methoxymethyl group (Compound 1) confers significantly higher potency compared to the unsubstituted analog (Compound 5) and the methyl-substituted analog (Compound 6). The hydroxylmethyl analog (Compound 4) shows slightly reduced activity compared to the methoxymethyl analog, suggesting that the ether oxygen may be involved in a favorable interaction or that the methyl cap prevents an unfavorable interaction of the hydroxyl group.
-
Importance of C1-Substitution (Compound 5 vs. others): The dramatic drop in activity for the unsubstituted analog (Compound 5) highlights the importance of a substituent at the 1-position for potent NMDA receptor antagonism.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
Synthesis of [1-(Methoxymethyl)cyclopentyl]amine Analogs
A general synthetic route to these analogs can be adapted from known procedures for related compounds.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of 1-Aminocyclopentanecarboxylic Acid: Start from cyclopentanone and employ a Strecker synthesis using potassium cyanide and ammonium chloride to form 1-aminocyclopentanecarbonitrile. Subsequent acid hydrolysis yields 1-aminocyclopentanecarboxylic acid.
-
Reduction to the Amino Alcohol: Reduce the carboxylic acid group of 1-aminocyclopentanecarboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent to obtain (1-aminocyclopentyl)methanol.
-
Williamson Ether Synthesis: To introduce the methyl ether, treat (1-aminocyclopentyl)methanol with a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by reaction with methyl iodide (CH3I) to form 1-(methoxymethyl)cyclopentylamine.
-
N-Alkylation (for secondary and tertiary amine analogs): Perform reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, or direct N-alkylation with an alkyl halide.
-
Salt Formation: Dissolve the final free base in an appropriate solvent (e.g., diethyl ether) and treat with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt, which is often more stable and easier to handle.
In Vitro Evaluation: NMDA Receptor Binding Assay
This assay determines the affinity of the test compounds for the NMDA receptor.
Caption: Workflow for the NMDA receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Evaluation: Rodent Models of Neuropathic Pain and Motor Coordination
These models assess the therapeutic potential and potential side effects of the compounds.
Caption: Workflow for in vivo evaluation of NMDA receptor antagonists.
Spinal Nerve Ligation (Chung Model) for Neuropathic Pain:
-
Surgical Procedure: In anesthetized rats, ligate the L5 and L6 spinal nerves to induce mechanical allodynia.
-
Drug Administration: After a recovery period and confirmation of allodynia, administer the test compound or vehicle via a relevant route (e.g., intraperitoneal or oral).
-
Behavioral Testing: At various time points after drug administration, assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.
Rotarod Test for Motor Coordination:
-
Training: Train mice or rats to stay on a rotating rod at a constant or accelerating speed.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: At a predetermined time after administration, place the animals on the rotarod and measure the latency to fall. A decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
Conclusion and Future Directions
The structure-activity relationships of this compound analogs suggest that this scaffold is a promising starting point for the development of novel NMDA receptor antagonists. Key structural features influencing activity include the substitution pattern on the cyclopentyl ring, particularly at the 1-position, and the nature of the substituent on the amine. The methoxymethyl group appears to be a favorable feature for potency.
Future research in this area should focus on:
-
Systematic modification of the methoxymethyl group: Exploring other alkoxyalkyl or functionalized alkyl chains at the 1-position could lead to improved potency and pharmacokinetic properties.
-
Diverse N-substitution: Synthesizing and testing a wider range of N-substituents, including cyclic amines and arylalkyl groups, may yield compounds with enhanced subtype selectivity.
-
Stereochemical investigations: The synthesis and evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in receptor binding.
-
Comprehensive in vivo characterization: Promising analogs should be evaluated in a broader range of animal models to assess their therapeutic potential for various neurological disorders and to establish a clear therapeutic window.
By applying the principles and experimental approaches outlined in this guide, researchers can accelerate the discovery and development of the next generation of NMDA receptor modulators with improved efficacy and safety profiles.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonism has differential effects on alcohol craving and drinking in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity fields: comparative molecular field analysis (CoMFA) of the glycine/NMDA and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopentylamine Moiety: A Comparative Guide to its Application in Modern Drug Discovery
Introduction: The Strategic Value of the Cyclopentylamine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of structural motifs employed by medicinal chemists, the cyclopentylamine moiety has emerged as a particularly valuable scaffold. Its utility stems from a compelling combination of physicochemical properties: a compact, three-dimensional structure that can confer favorable conformational rigidity, and a basic nitrogen atom that serves as a key hydrogen bond donor and acceptor for target engagement.[1] This guide provides a comparative analysis of different classes of cyclopentylamine derivatives, delving into their structure-activity relationships (SAR), pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation. By presenting this information with supporting data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to leverage the full potential of this versatile chemical entity.
The cyclopentylamine ring, a saturated five-membered carbocycle, offers a distinct advantage over planar aromatic systems. Its non-planar geometry allows for the exploration of three-dimensional space within a target's binding pocket, often leading to enhanced potency and selectivity. Furthermore, the replacement of an aniline moiety, which can be susceptible to metabolic oxidation leading to toxicity, with a saturated bioisostere like cyclopentylamine is a recognized strategy to improve the metabolic stability and overall safety profile of a drug candidate.[2][3]
This guide will explore the diverse applications of cyclopentylamine derivatives across various therapeutic areas, from metabolic diseases and oncology to neuroscience, providing a comparative framework to understand their differential performance and the underlying chemical principles.
Comparative Analysis of Cyclopentylamine Derivatives by Therapeutic Target
The true value of a chemical scaffold is demonstrated by its successful application across a range of biological targets. Here, we compare three distinct classes of cyclopentylamine derivatives, highlighting how modifications to the core structure influence their pharmacological properties.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors for Metabolic Diseases
Cyclopentylamine derivatives have been successfully developed as potent inhibitors of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and a key target for treating type 2 diabetes and obesity.[4][5] A notable example is the 2-(cyclopentylamino)thiazol-4(5H)-one scaffold.
Structure-Activity Relationship (SAR):
The inhibitory activity of these compounds is highly sensitive to substitutions on the thiazolone ring. Key observations include:
-
Hydrophobicity and Steric Bulk at C5: Increasing the steric bulk and lipophilicity at the 5-position of the thiazolone ring generally leads to enhanced 11β-HSD1 inhibition. For instance, derivatives with a spiro-cyclohexane or a branched isopropyl group at this position exhibit potent inhibition.[4]
-
Aromatic Substituents: The presence of an aromatic ring at the C5 position is well-tolerated, with halogen substitutions on the phenyl ring often leading to improved activity.
Quantitative Comparison:
The following table summarizes the in vitro inhibitory activity of selected 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against 11β-HSD1.
| Compound ID | C5-Substituent | 11β-HSD1 IC50 (µM) |
| 3c | n-propyl | >10 |
| 3d | isopropyl | 0.25 |
| 3h | spiro-cyclohexane | 0.07 |
| 3i | 4-chlorophenyl | 0.12 |
Data sourced from[4]
As the data illustrates, a clear trend of increasing potency is observed with greater steric hindrance and hydrophobicity at the C5 position, with the spiro-cyclohexane derivative 3h being the most potent.
Cyclin-Dependent Kinase 4 (CDK4) Inhibitors in Oncology
The cyclopentylamine moiety is also a key feature in potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a critical regulator of the cell cycle and a validated target in cancer therapy. The pyrido[2,3-d]pyrimidine scaffold is a prominent example.
Structure-Activity Relationship (SAR):
For this class of inhibitors, the cyclopentyl group is typically positioned at the N-8 position of the pyridopyrimidine core. This substitution plays a crucial role in orienting the molecule within the ATP-binding pocket of CDK4.
-
N-8 Cyclopentyl Group: The cyclopentyl group provides an optimal fit into a hydrophobic pocket, contributing significantly to the binding affinity.
-
C-2 and C-6 Substitutions: Modifications at the C-2 and C-6 positions of the pyridopyrimidine ring are critical for achieving high potency and selectivity. For example, a 2-(phenylamino) substitution and a 6-cyano group have been shown to be favorable.
Quantitative Comparison:
A representative compound from this class, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (let's call it Cpd-7x for simplicity), has demonstrated potent CDK4 inhibition.[6][7]
| Compound | Target | IC50 (nM) |
| Cpd-7x | CDK4/Cyclin D1 | 3.87 |
| Palbociclib (Ibrance®) | CDK4/Cyclin D1 | 11 |
Data for Cpd-7x from[7]; Palbociclib data from[7] for comparative context.
The sub-nanomolar potency of Cpd-7x highlights the effectiveness of the cyclopentyl-pyridopyrimidine scaffold in targeting CDK4.
Dual NK1 Receptor Antagonists and Serotonin Reuptake Transporter (SERT) Inhibitors for Depression
In the realm of neuroscience, cyclopentylamine derivatives have been explored as dual-acting agents targeting both the neurokinin-1 (NK1) receptor and the serotonin reuptake transporter (SERT), a promising strategy for the treatment of depression.[8][9]
Structure-Activity Relationship (SAR):
In this chemical series, the cyclopentylamine is a central component, with substitutions on the cyclopentyl ring and the amine dictating the dual activity.
-
Stereochemistry: The stereochemistry of the substituents on the cyclopentyl ring is critical for potent NK1R antagonism and SERT inhibition.
-
Amine Substitution: The nature of the substituent on the amine nitrogen influences the balance of activity between the two targets.
Quantitative Comparison:
A lead compound from this class, let's call it Cpd-4 , has shown potent dual activity.
| Compound | NK1R Antagonism (Ki, nM) | SERT Inhibition (Ki, nM) |
| Cpd-4 | 0.8 | 1.2 |
Data sourced from[9]
The balanced, high-potency profile of Cpd-4 underscores the potential of the cyclopentylamine scaffold in designing multi-target ligands.
Pharmacokinetic Profile: A Case Study of Ticagrelor
While detailed pharmacokinetic data for many early-stage cyclopentylamine derivatives is not publicly available, we can gain valuable insights by examining Ticagrelor (Brilinta®), a successful antiplatelet drug that features a cyclopentyl group as part of its core structure.[1][10][11][12][13] Although not a simple cyclopentylamine, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties provide a relevant case study.
| Pharmacokinetic Parameter | Value |
| Absorption | Rapid, with a median Tmax of 1.5 hours.[12] |
| Bioavailability | Approximately 36%.[13] |
| Distribution | Volume of distribution of ~87.5 L. |
| Metabolism | Primarily metabolized by CYP3A4 to an active metabolite (AR-C124910XX).[11] |
| Excretion | Primarily via hepatic metabolism and biliary secretion.[12] |
| Half-life (t1/2) | ~7 hours for Ticagrelor; ~9 hours for the active metabolite.[12] |
Data compiled from[10][11][12][13]
The pharmacokinetic profile of Ticagrelor demonstrates that a cyclopentyl-containing molecule can achieve favorable drug-like properties, including rapid absorption and a half-life suitable for twice-daily dosing.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the scientific integrity and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative cyclopentylamine derivative and for key biological assays.
Synthesis of a Pyrido[2,3-d]pyrimidine-based CDK4 Inhibitor
This protocol outlines a general synthetic route for a cyclopentyl-substituted pyrido[2,3-d]pyrimidin-7(8H)-one, a core scaffold for potent CDK4 inhibitors.[6][14]
Step 1: Synthesis of 4-(Cyclopentylamino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
-
To a solution of 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Slowly add cyclopentylamine (1.1 eq) at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
-
Combine the intermediate from Step 1 (1.0 eq) with a suitable three-carbon synthon (e.g., an α,β-unsaturated ester) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (200-250 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Step 3: Oxidation and Nucleophilic Substitution
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the methyl sulfoxide intermediate.
-
Dissolve the methyl sulfoxide intermediate (1.0 eq) and the desired amine (e.g., 4-(4-methyl-piperazin-1-yl)-phenylamine) (1.2 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux for 3-8 hours.
-
Cool the reaction mixture and purify by column chromatography or recrystallization to obtain the final product.
In Vitro Kinase Inhibition Assay for CDK4
This radiometric assay is a robust method for determining the IC50 value of a test compound against CDK4/cyclin D1.[15][16]
Materials:
-
Recombinant human CDK4/cyclin D1 enzyme
-
Substrate: Retinoblastoma (Rb) protein or a peptide fragment
-
[γ-³³P]ATP
-
Test compound (e.g., the synthesized pyridopyrimidine)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, CDK4/cyclin D1 enzyme, and the Rb substrate.
-
Inhibitor Addition: Add the various concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) for 100% activity and a no-enzyme control for background.
-
Reaction Initiation: Start the kinase reaction by adding the [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper three times with 1% phosphoric acid to remove unbound [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[17][18][19][20]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTS reagent (containing PES)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37 °C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all wells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Visualizations: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of CDK4/6-mediated cell cycle progression and its inhibition by a cyclopentylamine derivative.
Caption: A typical experimental workflow for the discovery and development of a cyclopentylamine-based kinase inhibitor.
Caption: Logical relationship of the structure-activity relationship for different classes of cyclopentylamine derivatives.
Conclusion: An Enduring Scaffold for Future Drug Discovery
The comparative analysis presented in this guide underscores the remarkable versatility of the cyclopentylamine moiety as a privileged scaffold in drug discovery. From potent and selective enzyme inhibitors to multi-target ligands for complex neurological disorders, cyclopentylamine derivatives have demonstrated significant potential across a diverse range of therapeutic targets. The inherent three-dimensionality and favorable physicochemical properties of the cyclopentyl ring, coupled with its potential to enhance metabolic stability, make it an attractive building block for medicinal chemists.
The successful incorporation of this scaffold into clinical candidates and marketed drugs serves as a testament to its value. As our understanding of target biology and structure-based drug design continues to evolve, the strategic application of the cyclopentylamine moiety will undoubtedly contribute to the development of the next generation of innovative medicines. The experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to this endeavor, facilitating the rational design and efficient evaluation of novel cyclopentylamine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. innoprot.com [innoprot.com]
- 5. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aacr.org [aacr.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Cyclopentylamines
Introduction: The Analytical Imperative for Substituted Cyclopentylamines
Substituted cyclopentylamines represent a significant chemical scaffold in modern pharmaceuticals, forming the core of antiviral agents, enzyme inhibitors, and various central nervous system drugs. The precise substitution pattern on the cyclopentyl ring, including stereochemistry, dictates the molecule's therapeutic efficacy and safety profile. Consequently, the ability to accurately and reliably quantify these compounds and their potential impurities is not merely a procedural step but a cornerstone of drug development and quality control.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of all analytical methods to ensure that they are suitable for their intended purpose.[1][2][3][4] This guide provides a comparative analysis of the principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE)—for the analysis of substituted cyclopentylamines. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers and drug development professionals to design and execute robust, self-validating analytical systems.
The Regulatory Bedrock: ICH Q2(R1) and the Principles of Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended application.[5] The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework that is globally recognized.[6][7] The recent revision, ICH Q2(R2), further modernizes these principles, emphasizing a lifecycle management approach.[8][9][10][11] The core objective is to provide documented evidence that the method consistently produces a result that is accurate, precise, and specific over the established range.
Caption: Core validation parameters as defined by ICH Q2(R1) guidelines.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the substituted cyclopentylamine analyte, the required sensitivity, and the specific question being addressed (e.g., potency assay, impurity profiling, or chiral purity).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[12] | Separation based on charge-to-size ratio in an electric field.[13][14] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Highly versatile. | Requires volatile and thermally stable analytes. | Ideal for polar and charged compounds, including chiral molecules.[13] |
| Derivatization | Often not required, but can be used with UV/FLD detectors for amines lacking a chromophore.[15] | Frequently necessary to increase volatility and improve peak shape (e.g., silylation, acylation).[16][17] | Generally not required for separation, but can be used for detection enhancement. |
| Primary Strengths | Robustness, versatility, wide availability of columns and detectors. | High sensitivity, excellent specificity, and structural identification from mass spectra.[18] | Exceptional separation efficiency, low sample/reagent consumption, powerful for chiral separations.[19][20] |
| Common Challenges | Lower resolution compared to GC or CE; potential for peak tailing with basic amines. | Sample degradation at high temperatures; derivatization adds complexity and potential for error. | Lower sensitivity with UV detection; susceptibility to matrix effects impacting migration times. |
| Typical Application | Routine QC testing (potency, impurities), stability studies. | Trace-level impurity identification, metabolomics, biomarker analysis. | Chiral purity analysis, analysis of highly polar or charged analytes. |
Causality Behind Experimental Choices
-
HPLC for Amines: Substituted cyclopentylamines are basic. In reversed-phase HPLC, this can lead to strong, undesirable interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing). Causality: To mitigate this, the mobile phase must be buffered to a pH that ensures the amine is in a consistent protonation state (typically pH 2-4 to ensure it's fully protonated or pH > 8 to keep it neutral). Using end-capped columns or specialized "base-deactivated" columns is also crucial.
-
GC-MS and Derivatization: The primary amine or secondary amine functional group in these molecules contains active hydrogens, which lead to strong hydrogen bonding. Causality: This causes poor volatility and strong adsorption to active sites in the GC inlet and column, resulting in broad, tailing peaks or even complete loss of the analyte. Derivatization (e.g., with a silylating agent like BSTFA) replaces these active hydrogens with non-polar, non-bonding groups, dramatically increasing volatility and thermal stability for successful GC analysis.[17]
-
CE for Chiral Separations: Many pharmaceutical cyclopentylamines are chiral. Enantiomers have identical physical properties and cannot be separated by standard chromatographic or electrophoretic methods. Causality: In CE, a chiral selector (most commonly a cyclodextrin) is added to the background electrolyte.[13][21] The enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to differential migration times and enabling their separation.[14]
A Framework for Validation: Protocols and Data Interpretation
The following section details the execution of key validation experiments, using an HPLC-UV method as a practical example. The principles are directly translatable to GC-MS and CE.
Caption: A typical workflow for an analytical method validation study.
Specificity
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from impurities, degradation products, or matrix components (e.g., formulation excipients).[10]
Experimental Protocol (HPLC-UV):
-
Prepare Solutions:
-
Analyte solution at the target concentration.
-
Placebo solution (all formulation excipients without the active pharmaceutical ingredient, API).
-
Solutions of known impurities and related substances, if available.
-
A "spiked" solution containing the analyte and all potential interferents.
-
A force-degraded sample (e.g., exposed to acid, base, peroxide, heat, and light) to generate potential degradation products.
-
-
Analysis: Inject all solutions into the HPLC system.
-
Evaluation:
-
Confirm that no peaks are observed at the retention time of the analyte in the placebo and impurity solutions.
-
In the spiked solution, ensure the analyte peak is fully resolved from all other peaks (Resolution > 2.0).
-
Utilize a photodiode array (PDA) detector to assess peak purity. The purity analysis should confirm that the spectrum across the analyte peak is homogenous and matches that of a pure standard.
-
Linearity and Range
Purpose: To demonstrate a direct, proportional relationship between the analyte concentration and the method's response over a specified range.
Experimental Protocol (HPLC-UV):
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the expected sample concentration for an assay.[22] For an impurity method, the range should bracket the expected impurity levels, often from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999. The y-intercept should be statistically insignificant (close to zero). A visual inspection of the residual plot should show a random distribution of points around zero.
-
| Concentration (% of Target) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Average Area |
| 80% (80 µg/mL) | 798500 | 801000 | 799500 | 799667 |
| 90% (90 µg/mL) | 901200 | 899500 | 900800 | 900500 |
| 100% (100 µg/mL) | 1005000 | 1003000 | 1004500 | 1004167 |
| 110% (110 µg/mL) | 1102000 | 1104500 | 1103000 | 1103167 |
| 120% (120 µg/mL) | 1208000 | 1206500 | 1209500 | 1208000 |
| Linear Regression Output | Slope: 10050 | Y-Intercept: 1500 | r²: 0.9998 |
Accuracy
Purpose: To determine the closeness of the measured value to the true value. It is typically assessed via recovery studies.[10]
Experimental Protocol (HPLC-UV):
-
Prepare Spiked Samples: Spike a placebo (formulation matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and a standard of known concentration.
-
Evaluation:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for an API assay.
-
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.6 | 99.5 |
| 80% | 80.0 | 80.3 | 100.4 |
| 80% | 80.0 | 79.8 | 99.8 |
| Average | 99.9 | ||
| 100% | 100.0 | 100.5 | 100.5 |
| 100% | 100.0 | 99.7 | 99.7 |
| 100% | 100.0 | 100.1 | 100.1 |
| Average | 100.1 | ||
| 120% | 120.0 | 119.5 | 99.6 |
| 120% | 120.0 | 121.0 | 100.8 |
| 120% | 120.0 | 120.5 | 100.4 |
| Average | 100.3 |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol (HPLC-UV):
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst repeats the process on a different day using a different HPLC system if available.
-
Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of six measurements.
-
Combine the data from both sets (n=12) and perform a statistical comparison (e.g., F-test) to ensure consistency.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2.0%.
-
Conclusion: Selecting the Right Tool for a Validated Result
The validation of analytical methods for substituted cyclopentylamines is a multi-faceted process grounded in regulatory principles and sound scientific reasoning.[2][23]
-
HPLC remains the workhorse for routine quality control, offering a robust and versatile platform for potency and impurity assays, provided that mobile phase conditions are carefully controlled to manage the basic nature of the amine.[24][25]
-
GC-MS provides unparalleled sensitivity and structural confirmation, making it the technique of choice for identifying unknown trace-level impurities or for bioanalytical studies, with the caveat that derivatization is almost always a required, and critical, step.[16][26][27][28]
-
Capillary Electrophoresis shines in applications requiring extremely high separation efficiency, particularly for the challenging resolution of enantiomers, a critical quality attribute for many chiral cyclopentylamine drugs.[13][19]
Ultimately, a well-validated method is not just a regulatory requirement; it is a guarantee of data integrity that underpins confident decision-making throughout the entire lifecycle of a pharmaceutical product. By understanding the causality behind the analytical behavior of these molecules, scientists can proactively design methods that are not only fit for purpose but are inherently robust and reliable.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. starodub.nl [starodub.nl]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Chiral capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. globaljournals.org [globaljournals.org]
- 28. phcogj.com [phcogj.com]
in vivo efficacy studies of compounds derived from [1-(Methoxymethyl)cyclopentyl]amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the cyclopentane scaffold has emerged as a versatile structural motif, lending itself to the development of novel therapeutic agents across a spectrum of diseases. This guide focuses on the potential in vivo efficacy of compounds derived from the parent molecule, [1-(Methoxymethyl)cyclopentyl]amine hydrochloride. While direct in vivo studies on derivatives of this specific hydrochloride salt are not yet prevalent in published literature, a broader examination of structurally related cyclopentylamine derivatives provides a valuable framework for understanding their potential therapeutic applications and the experimental pathways to validate them.
This guide will navigate the current landscape of cyclopentylamine derivatives, offering a comparative analysis of their reported biological activities. We will delve into the rationale behind experimental designs for assessing in vivo efficacy and provide detailed protocols to empower researchers in their quest to translate promising compounds from the bench to preclinical models.
The Cyclopentylamine Scaffold: A Realm of Therapeutic Potential
The cyclopentyl moiety, a five-membered aliphatic ring, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets. When incorporated into a molecule as a cyclopentylamine, this scaffold can serve as a key building block for creating diverse chemical libraries with a wide range of pharmacological activities.
Our exploration of the scientific literature reveals that derivatives of cyclopentylamine have been investigated for several therapeutic applications, including:
-
Anticancer Activity: Certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated notable in vitro anticancer properties.[1][2]
-
Enzyme Inhibition: The same class of thiazol-4(5H)-one derivatives has also been identified as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic disorders.[1][2]
-
Antiproliferative Effects: Spirocyclic cyclodipeptides that incorporate a 1-aminocyclopentanecarboxylic acid moiety have shown the ability to inhibit cell proliferation.[3]
While these examples do not stem directly from this compound, they underscore the therapeutic potential inherent in the cyclopentylamine scaffold. The methoxymethyl substituent on the parent compound offers an additional vector for chemical modification, potentially leading to derivatives with novel biological activities and improved pharmacokinetic profiles.
Comparative Analysis of Cyclopentylamine Derivatives: A Look at the Data
To provide a clear comparison of the biological activities of different cyclopentylamine derivatives, the following table summarizes key findings from the available literature. It is important to note that these are primarily in vitro studies, which serve as a crucial first step in the drug discovery pipeline, paving the way for future in vivo investigations.
| Compound Class | Biological Activity | Key Findings | Reference |
| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Anticancer | Demonstrated cytotoxicity against various cancer cell lines, including colon, pancreatic, glioma, breast, and skin cancer. | [1][2] |
| 11β-HSD Inhibition | Several derivatives showed significant inhibition of 11β-HSD1, with one compound exhibiting an IC50 of 0.07 µM. | [1][2] | |
| Spirocyclic cyclodipeptides containing 1-aminocyclopentanecarboxylic acid | Antiproliferative | Investigated for their ability to inhibit cell division in a chick embryonic caudal morphogenetic system. | [3] |
Charting the Course for In Vivo Efficacy Studies: A General Workflow
The journey from a promising in vitro result to a validated in vivo effect is a meticulous process. For a novel compound derived from this compound, a systematic approach is essential. The following workflow, based on established preclinical research practices, outlines the key stages.
References
- 1. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of Novel [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride Derivatives
In the landscape of modern drug discovery, the aphorism "know thy target" has expanded to a more critical mandate: "know thy off-targets." The journey of a promising molecule from hit-to-lead to a clinical candidate is fraught with peril, with a significant portion of attrition attributable to unforeseen safety liabilities.[1] These adverse drug reactions (ADRs) often stem from a compound's promiscuous interactions with unintended biomolecules, a phenomenon known as cross-reactivity or off-target binding.[2][3] For researchers developing novel chemical entities, such as derivatives of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride, a proactive and systematic approach to cross-reactivity profiling is not merely a matter of regulatory compliance but a cornerstone of a successful and efficient drug development program.
This guide provides a comprehensive framework for designing and interpreting a cross-reactivity profiling strategy. We will navigate the rationale behind experimental choices, compare leading platforms, and provide actionable protocols. To ground our discussion in a real-world context, we will use a hypothetical lead compound, "Cpd-X," a derivative of this compound identified as a potent inhibitor of Aurora Kinase A (AURKA) , a critical regulator of mitosis and a target in oncology. Our objective is to build a robust safety and selectivity profile for Cpd-X, comparing its performance against established kinase inhibitors to make a data-driven " go/no-go " decision for preclinical development.
The Regulatory Imperative and the Tiered Approach to De-Risking
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate a thorough evaluation of a drug candidate's safety profile. The ICH S7A guideline specifically calls for "safety pharmacology" studies to investigate potential undesirable pharmacodynamic effects on vital functions.[4][5][6] The core battery of studies focuses on the central nervous, cardiovascular, and respiratory systems.[7][8] Early in vitro pharmacological profiling against a panel of targets known to be implicated in ADRs is a cost-effective strategy to preemptively identify liabilities and guide these mandatory studies.[9]
A logical and resource-efficient strategy follows a tiered approach. The initial tier involves a broad screen against a wide array of targets to flag potential liabilities early. Subsequent tiers involve more focused, in-depth profiling against specific target families, such as the kinome, to understand selectivity and guide structure-activity relationship (SAR) studies.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Safety Pharmacology Screening
The first step in our de-risking strategy is to subject Cpd-X to a broad in vitro safety pharmacology panel. The goal is to quickly and cost-effectively identify potential interactions with a wide range of clinically relevant off-targets. Several contract research organizations (CROs) offer standardized panels for this purpose, with one of the industry standards being a 44-target panel recommended by a consortium of major pharmaceutical companies.
Comparative Platforms:
| Platform | Provider | Target Classes Covered | Typical Output |
| InVEST44™ Panel | Reaction Biology | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors.[10][11][12] | Percent inhibition at a fixed concentration (e.g., 10 µM). |
| SafetyScreen44™ Panel | Eurofins Discovery | GPCRs, Ion Channels, Kinases, Enzymes, Transporters, Nuclear Receptors.[13][14][15] | Percent inhibition at a fixed concentration (e.g., 10 µM). |
For our case study, we will utilize the InVEST44™ panel . This panel provides a robust overview of potential liabilities across the most common target families implicated in ADRs.[16][11]
Experimental Protocol: Submission for InVEST44™ Profiling
The causality behind this protocol is to ensure the compound is delivered in a state that allows for accurate and reproducible screening, minimizing variables that could confound the results.
-
Compound Preparation & Quality Control:
-
Synthesize and purify Cpd-X to >95% purity as determined by HPLC and NMR. This is critical as impurities could be pharmacologically active and produce false-positive results.
-
Confirm the identity and molecular weight of the final compound via mass spectrometry.
-
Ensure the compound is sufficiently soluble in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
-
Sample Submission:
-
Accurately weigh approximately 1-2 mg of Cpd-X into a labeled microfuge tube.
-
Alternatively, prepare a 10 mM stock solution in 100% DMSO. Typically, 100-200 µL is required by the CRO.[17] The high concentration is necessary for the CRO to perform serial dilutions to the final assay concentration.
-
Complete the compound submission form, providing the compound ID, exact molecular weight, and requested screening concentration (standard is 10 µM).
-
Ship the sample at ambient temperature according to the CRO's specific instructions.
-
Interpreting Tier 1 Data
The results are typically returned as a percentage of inhibition of the specific binding of a radioligand (for receptor/transporter assays) or inhibition of enzyme activity. A common threshold for a "hit" or a potential liability is >50% inhibition at the 10 µM screening concentration.
Hypothetical InVEST44™ Results for Cpd-X:
| Target | Target Family | % Inhibition @ 10 µM | Assessment |
| Adrenergic α1A | GPCR | 12% | No significant activity |
| hERG | Ion Channel | 8% | No significant activity (Key Safety Target) |
| COX-1 | Enzyme | 21% | No significant activity |
| Lck Kinase | Kinase | 65% | Potential Off-Target Hit |
| Dopamine Transporter | Transporter | 5% | No significant activity |
| Glucocorticoid Receptor | Nuclear Receptor | -2% | No significant activity |
| ... (44 targets total) |
In this hypothetical result, Cpd-X shows no significant activity against most targets, including the critical cardiac ion channel hERG, which is a positive sign. However, it demonstrates significant inhibition of Lck, a non-receptor tyrosine kinase. This finding does not necessarily terminate the project, but it triggers the next phase of our investigation: a deep dive into the kinome.
Caption: Decision-making workflow after Tier 1 screening.
Tier 2: Focused Kinase Selectivity Profiling
Our Tier 1 screen revealed that Cpd-X, an AURKA inhibitor, also inhibits the tyrosine kinase Lck. This is not entirely surprising, as many kinase inhibitors show activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[18] The critical question now is one of selectivity: Is Cpd-X a highly specific AURKA inhibitor with an incidental Lck hit, or is it a promiscuous inhibitor of many kinases? Answering this requires a broad kinase panel screen.
Comparative Platforms:
| Platform | Provider | Methodology | Key Features |
| HotSpot™ | Reaction Biology | Radiometric assay ([³³P]-ATP filter binding).[17] | Gold-standard for direct measurement of catalytic activity. Large panel of >350 kinases.[17] |
| Kinase-Glo® | Promega | Luminescence-based ATP detection | Measures ATP depletion as an indicator of kinase activity. Homogeneous assay format. |
| NanoBRET™ TE | Promega | Bioluminescence Resonance Energy Transfer | Measures compound binding to the target kinase in live cells, providing cellular potency data. |
For this guide, we will focus on the HotSpot™ radiometric assay , which is widely considered the gold standard for in vitro kinase profiling due to its direct measurement of substrate phosphorylation, minimizing assay interference.[17]
Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay Principle)
This protocol outlines the core steps of a filter-binding radiometric assay, chosen for its direct and robust measurement of enzymatic activity.
-
Reaction Setup: In a multi-well plate, the kinase of interest, a specific substrate peptide or protein, and a buffer containing MgCl₂ are combined.
-
Compound Addition: Cpd-X, dissolved in DMSO, is added to the reaction wells at a fixed concentration (e.g., 1 µM). A DMSO-only well serves as a 100% activity control.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [³³P]-labeled ATP. The concentration of ATP is typically set near the Kₘ for each specific kinase to provide a sensitive measure of competitive inhibition.[1]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that binds the phosphorylated substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [³³P]-ATP. This step is crucial for reducing background signal.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: The activity in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control well.
Comparative Data Analysis
To put the selectivity of Cpd-X into context, we will compare its profile against three well-known kinase inhibitors across a representative panel of kinases.
-
Cpd-X: Our hypothetical AURKA inhibitor.
-
Staurosporine: A natural product known for being a potent but highly promiscuous kinase inhibitor, often used as a research tool.[6][19][20]
-
Dasatinib: An FDA-approved multi-targeted kinase inhibitor used in oncology that inhibits BCR-ABL and SRC family kinases, among others.[21][22]
-
Sunitinib: An FDA-approved multi-targeted kinase inhibitor that targets VEGFR, PDGFR, and KIT, among others.[23]
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Cpd-X (Hypothetical) | Staurosporine | Dasatinib | Sunitinib |
| AURKA (Target) | 99% | 98% | 35% | 45% |
| AURKB | 85% | 97% | 30% | 48% |
| AURKC | 70% | 96% | 25% | 40% |
| Lck (from Tier 1) | 65% | 99% | 98% | 15% |
| ABL1 | 15% | 95% | 99% | 30% |
| SRC | 20% | 98% | 99% | 25% |
| KIT | 5% | 92% | 85% | 97% |
| KDR (VEGFR2) | 10% | 88% | 75% | 98% |
| PDGFRβ | 8% | 90% | 80% | 96% |
| EGFR | 2% | 75% | 40% | 5% |
| p38α (MAPK14) | 4% | 85% | 60% | 10% |
| CDK2 | 18% | 94% | 15% | 20% |
Data for Staurosporine, Dasatinib, and Sunitinib are representative and based on publicly available profiling data.[24][25][26]
Visualization of Selectivity Data
Heatmaps are an effective way to visualize and interpret large kinase profiling datasets.[24][27] They allow for a quick comparison of the selectivity profiles of different compounds.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 4. fda.gov [fda.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. youtube.com [youtube.com]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staurosporine - Wikipedia [en.wikipedia.org]
- 19. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Anticancer Activity of Novel Cyclopentylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. Small molecules that can selectively target tumor cells while minimizing toxicity to healthy tissues are of paramount importance. Within this landscape, compounds bearing a cyclopentylamine moiety have emerged as a versatile and promising scaffold. The unique conformational properties and lipophilicity imparted by the cyclopentyl group can significantly influence a molecule's biological activity, making it a valuable component in the design of new therapeutic agents. This guide provides a comparative analysis of the synthesis, anticancer activity, and mechanisms of action of a recently developed class of cyclopentylamine derivatives, juxtaposed with other relevant compounds and established anticancer drugs.
Rationale and Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
A significant advancement in this area is the development of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[1][2] The thiazolone core is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer effects.[2] The strategic incorporation of a cyclopentylamino group at the 2-position is hypothesized to enhance membrane permeability and hydrophobic interactions with target proteins, potentially leading to improved potency and selectivity.
The synthesis of these derivatives is achieved through a robust and efficient pathway, primarily involving the reaction of 2-cyclopentylthiourea with an appropriate 2-bromo ester.[2] The choice of reaction conditions is critical and is tailored based on the nature of the ester used. This procedural adaptability underscores the practicality of the synthetic route for generating a library of diverse analogs for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol: Synthesis of 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (Compound 3g)
This protocol is adapted from established procedures for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[1][2]
Materials:
-
2-Cyclopentylthiourea
-
Ethyl 2-bromo-2-(4-bromophenyl)acetate
-
N,N-diisopropylethylamine (DIPEA)
-
Microwave synthesis reactor
Procedure:
-
A mixture of 2-cyclopentylthiourea (1 mmol), ethyl 2-bromo-2-(4-bromophenyl)acetate (1 mmol), and N,N-diisopropylethylamine (DIPEA) (1 mmol) is prepared in a suitable microwave process vial.
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is heated to 120 °C and maintained at this temperature for 30 minutes under microwave irradiation.
-
After cooling, the resulting solid is collected.
-
The crude product is purified by column chromatography on silica gel to yield the pure compound 3g.
-
The structure and purity of the final product are confirmed using NMR and HRMS analysis.
Rationale: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating. DIPEA acts as a non-nucleophilic base to neutralize the HBr formed during the cyclization reaction, driving the equilibrium towards the product.
Comparative Analysis of In Vitro Anticancer Activity
The newly synthesized 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including colon carcinoma (Caco-2), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[1] The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below and compared with Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
| Compound | R Group at C-5 | Caco-2 | MDA-MB-231 | SK-MEL-30 |
| 3g | 4-Bromophenyl | >500 | 125 | 130 |
| 3h | Spiro[4.5]decane | >500 | 250 | 250 |
| 3i | 4-Methoxyphenyl | >500 | >500 | >500 |
| Doxorubicin | (Standard) | ~0.45[3] | ~6.6[4] | Not widely reported |
Data for compounds 3g, 3h, and 3i are derived from cell viability reduction percentages reported in the source literature, indicating the concentration at which significant effects were observed.[1]
Analysis and Structure-Activity Relationship (SAR): The preliminary data indicate that the nature of the substituent at the C-5 position of the thiazolone ring plays a crucial role in determining the anticancer activity.
-
Compound 3g , featuring a 4-bromophenyl group, demonstrated the most promising activity among the tested derivatives, particularly inhibiting the proliferation of MDA-MB-231 and SK-MEL-30 cell lines.[1]
-
Compound 3h , with a bulky spiro-cyclohexane substituent, also showed activity, albeit less potent than 3g.[1]
-
In contrast, Compound 3i , with a 4-methoxyphenyl group, was largely inactive.[1]
These findings suggest that an electron-withdrawing group (Br) on an aromatic ring at the C-5 position may be favorable for activity against certain cancer cell lines. The significantly higher IC₅₀ values compared to Doxorubicin indicate that these specific derivatives are less potent; however, they may possess different mechanisms of action or safety profiles, warranting further optimization and investigation. The high IC₅₀ values against the Caco-2 cell line suggest a potential lack of efficacy or the involvement of resistance mechanisms in this particular cell type for this class of compounds.
Mechanistic Insights: Beyond Cytotoxicity
While direct cytotoxicity is a primary endpoint, understanding the underlying mechanism of action is critical for rational drug development. For the most active compound, 3g , treatment led to a significant reduction in the levels of reduced glutathione (GSH) in all tested cell lines.[1] This suggests that the anticancer effect may be mediated, at least in part, by the induction of oxidative stress, a state to which cancer cells are often more vulnerable than normal cells.
To provide a broader context, other cyclopentyl-containing compounds have been shown to target different pathways. For instance, certain 2-cyclopentyloxyanisole derivatives exhibit anticancer activity by inhibiting cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B), enzymes that are overexpressed in many cancers and contribute to proliferation and inflammation.[2]
The COX-2 pathway is a critical mediator in carcinogenesis.[5][6] Overexpression of COX-2 leads to increased production of prostaglandin E2 (PGE₂), which in turn promotes cell proliferation, angiogenesis, and resistance to apoptosis.[6] The development of cyclopentylamine derivatives that can inhibit this pathway represents a promising therapeutic strategy.
Standardized Protocol: In Vitro Anticancer Activity Assessment (MTS Assay)
To ensure reproducibility and allow for cross-comparison of results, a standardized protocol for assessing cell viability is essential. The MTS assay is a widely used colorimetric method for this purpose.[7][8]
Objective: To determine the concentration-dependent cytotoxic effect of novel cyclopentylamine derivatives on cancer cell lines.
Materials:
-
96-well clear-bottom tissue culture plates
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium (specific to cell line)
-
Test compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only for background subtraction).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.[9]
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The cyclopentylamine scaffold continues to prove its value in the design of novel anticancer agents. The 2-(cyclopentylamino)thiazol-4(5H)-one derivatives serve as a compelling case study, demonstrating that subtle structural modifications can significantly impact biological activity. While the initial potency of these first-generation compounds does not surpass that of established drugs like Doxorubicin, their distinct mechanism, potentially involving the induction of oxidative stress, highlights a different therapeutic avenue.
Future research should focus on:
-
Lead Optimization: Synthesizing a broader library of analogs to improve potency and refine the SAR. This could involve modifying the substituent at the C-5 position of the thiazolone ring and exploring different substitution patterns on the cyclopentyl ring itself.
-
Mechanism Deconvolution: Further studies are needed to fully elucidate the mechanism of action, including the specific molecular targets and pathways affected by these compounds.
-
In Vivo Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Broadening the Scope: Investigating the cyclopentylamine moiety in conjunction with other known anticancer pharmacophores could lead to the discovery of novel hybrid molecules with enhanced or synergistic activities.
By systematically exploring the chemical space around the cyclopentylamine core, researchers can continue to develop innovative and effective therapies for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Bioisosteric Replacement of Cyclopentyl Groups in Drug Discovery
Introduction: The Rationale for Moving Beyond the Cyclopentyl Moiety
In the landscape of medicinal chemistry, the cyclopentyl group is a frequently utilized aliphatic scaffold. Its lipophilic nature and defined three-dimensional structure often contribute favorably to ligand-protein binding interactions. However, reliance on this moiety is not without its challenges. A primary driver for seeking alternatives is the cyclopentyl group's susceptibility to metabolic oxidation.[1][2] Cytochrome P450 enzymes can hydroxylate the ring, leading to the formation of metabolites with altered pharmacological profiles, potentially increased clearance, and the introduction of diastereomers that can complicate drug development.[1]
This guide provides a comparative analysis of strategic bioisosteric replacements for the cyclopentyl group. The goal of bioisosterism is to substitute a functional group with another that possesses similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties.[3][4][5][6][7][8] We will explore how judicious replacement of the cyclopentyl ring can address metabolic liabilities and fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability, ultimately leading to more robust drug candidates.[4][8][9]
Comparative Analysis of Cyclopentyl Bioisosteres
The selection of a suitable bioisostere is a context-dependent decision, balancing the need to maintain or improve biological activity with the optimization of physicochemical and pharmacokinetic (ADME) properties.[9][10][11] Below, we compare several classes of cyclopentyl bioisosteres.
Smaller Carbocyclic Rings: Cyclobutane and Cyclopropane
A common strategy is to replace the cyclopentyl group with smaller, more constrained carbocycles like cyclobutane or cyclopropane.[10] This seemingly simple modification can have profound effects on a molecule's properties.
-
Physicochemical Impact : Decreasing the ring size generally leads to a reduction in lipophilicity (LogP/LogD), which can, in turn, improve aqueous solubility.[10] The increased sp³ character of these smaller rings also contributes to a more three-dimensional molecular shape, a desirable trait for "escaping flatland" in drug design.[12]
-
Metabolic Stability : The impact on metabolic stability can be complex. While smaller rings may present a smaller surface area for enzymatic interaction, the inherent ring strain in cyclopropanes can lead to unique metabolic pathways, especially when adjacent to an amine, potentially forming reactive metabolites.[10][13] However, the high C-H bond dissociation energy in cyclopropyl groups can also reduce susceptibility to oxidative metabolism by CYP enzymes.[13] A switch from a cyclopropyl to a cyclobutyl group has been shown in some cases to decrease metabolic stability, highlighting the nuanced nature of these replacements.[10]
-
Binding Affinity : The rigid structures of cyclobutane and cyclopropane can pre-organize the molecule into a conformation favorable for binding, minimizing the entropic penalty upon interaction with the target protein and potentially increasing potency.[10]
Strained Bicyclic Systems: Bicyclo[1.1.1]pentane (BCP)
Bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable bioisostere for various groups, including phenyl, tert-butyl, and, by extension, cyclopentyl moieties.[14][15] Its rigid, cage-like structure offers a unique vector for substituents.
-
Physicochemical Impact : BCP is noted for its ability to significantly improve aqueous solubility and permeability while being less lipophilic than a cyclopentyl group.[12][16] This is attributed to its compact, three-dimensional structure and lower carbon count compared to other bioisosteres of similar spatial extent.
-
Metabolic Stability : The strained C-H bonds in BCPs impart high bond strength, making them generally more resistant to oxidative metabolism compared to less strained aliphatic rings.[17][18]
-
Synthetic Accessibility : While historically challenging, recent advances in synthetic chemistry have made functionalized BCP building blocks more accessible, facilitating their incorporation into drug candidates.[14][19]
Heterocyclic Bioisosteres: Oxetanes and Azetidines
Replacing a carbon atom in the cyclopentyl ring with a heteroatom, such as oxygen (to form a tetrahydrofuran ring) or nitrogen (to form a pyrrolidine ring), is a classical bioisosteric approach. Smaller heterocycles like oxetanes and azetidines also serve as excellent replacements.
-
Physicochemical Impact : The introduction of a heteroatom can significantly increase the polarity of the ring system, leading to improved solubility and a reduction in lipophilicity.[20] The heteroatom can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.[20]
-
Metabolic Stability : Heterocyclic rings can alter the metabolic profile of a compound. While they can introduce new sites for metabolism, they can also block metabolism at other positions. For instance, oxetanes are often more metabolically stable than gem-dimethyl groups, a common alternative for introducing steric bulk.[20]
-
Intellectual Property : Moving to a heterocyclic core can provide a scaffold hop that opens up new intellectual property space.[3][10]
Highly Strained Polycyclic Systems: Cubane
Cubane, a platonic solid, offers the closest geometric match to a benzene ring but can also be considered a rigid, non-planar bioisostere for a cyclopentyl group in certain contexts.[17][18]
-
Physicochemical Impact : The replacement of a cyclopentyl or phenyl ring with a cubane generally improves pharmacokinetic properties.[17][18] Cubane analogues have been shown to have increased solubility and metabolic stability.[18][21]
-
Metabolic Stability : Similar to BCP, the high degree of ring strain in cubane leads to strong C-H bonds, making it highly resistant to metabolic degradation.[18]
-
Synthetic Challenges : The synthesis of functionalized cubanes can be complex and challenging, which has historically limited their widespread adoption in drug discovery programs.[17] However, new synthetic routes are being developed to improve their accessibility.[17]
Data Summary: Physicochemical Properties of Cyclopentyl Bioisosteres
| Bioisostere | Key Physicochemical Advantages | Potential Liabilities |
| Cyclopentyl (Parent) | Moderate lipophilicity, defined 3D shape | Susceptible to metabolic hydroxylation[1] |
| Cyclobutane | Reduced lipophilicity, increased solubility, rigid | Can be metabolically labile depending on context[10] |
| Cyclopropane | Reduced lipophilicity, conformational constraint | Potential for reactive metabolite formation (cyclopropylamines)[10][13] |
| Bicyclo[1.1.1]pentane (BCP) | Significantly improved solubility and permeability, lower lipophilicity, metabolically robust[12][18] | Synthesis can be more complex than simple cycloalkanes[14] |
| Oxetane/Azetidine | Increased polarity, improved solubility, potential for H-bonding[20] | Can introduce new metabolic pathways |
| Cubane | Improved solubility and metabolic stability, unique 3D geometry[18][21] | Synthetic accessibility can be a major hurdle[17] |
Experimental Protocols for Evaluating Bioisosteric Replacements
A rigorous evaluation of cyclopentyl bioisosteres requires a suite of standardized in vitro assays. The following protocols provide a framework for comparing the performance of new analogues against the parent cyclopentyl-containing compound.
Workflow for Bioisostere Evaluation
References
- 1. The metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in chimpanzee and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctppc.org [ctppc.org]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Semantic Scholar [semanticscholar.org]
- 9. chem-space.com [chem-space.com]
- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of saturated bioisosteres in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 15. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. GtR [gtr.ukri.org]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. Cubanes for Medicinal Chemistry - Enamine [enamine.net]
Safety Operating Guide
Navigating the Safe Disposal of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the integrity of the laboratory environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management of chemical reagents, where proper disposal is a cornerstone of safety, compliance, and environmental stewardship. This guide provides a detailed protocol for the safe disposal of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS No. 944146-30-9), a compound used in research settings.[1][2][3] Adherence to these procedures is not merely about following rules; it is about fostering a culture of safety and responsibility that protects researchers, the community, and the environment.
Hazard Assessment and Initial Precautions: Understanding the "Why"
This compound, like many amine hydrochlorides, should be handled as a hazardous substance. An analogous compound, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Therefore, it is crucial to assume similar potential hazards for this compound and take appropriate precautions.
Immediate Safety and Handling Precautions:
Before initiating any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.[4][5] The following Personal Protective Equipment (PPE) is mandatory:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
The causality behind these precautions lies in the potential for the compound to cause irritation and harm upon contact or inhalation.[4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached systematically. All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6][7]
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[8][9]
-
Solid Waste: Unused or expired solid this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container.
-
Incompatible Materials: Keep amine hydrochloride waste separate from bases, strong oxidizing agents, and cyanides to avoid violent reactions or the generation of toxic fumes.[8][10]
Step 2: Container Management and Labeling
The integrity of your waste container is crucial for safe storage and transport.
-
Container Selection: Use only chemically compatible containers with secure, screw-on caps.[11][12] The original product container, if in good condition, is often a suitable choice.[11] Do not use food containers.[11]
-
Labeling: This is a regulatory requirement and a critical safety communication tool. The label must be clear and include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
The CAS number: 944146-30-9.
-
An approximate concentration and volume.
-
The date the waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the approved locations for storing hazardous waste before it is collected.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14][15]
-
Storage Limits: Laboratories are typically limited to accumulating 55 gallons of hazardous waste or one quart of acutely toxic waste at any one time.[6][7][10]
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[14]
Step 4: Arranging for Disposal
Laboratory personnel are generally not permitted to transport hazardous waste.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company is responsible for the collection, transport, and final disposal of the waste.[9][10]
-
Documentation: Complete any required waste pickup forms accurately and attach a copy to the waste container.[13]
Disposal of Empty Containers:
Empty containers that held this compound must also be managed carefully.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).[7][16]
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[7][16] Do not pour it down the drain.[16]
-
Deface Label: Completely remove or deface the original label on the empty, triple-rinsed container.[6][7][16]
-
Final Disposal: After these steps, the decontaminated container can typically be disposed of in the regular trash or recycled according to your institution's policies.[7][16]
Data Summary and Visualization
To aid in quick reference, the key disposal parameters are summarized below:
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Collect as hazardous waste. | Segregate from incompatible materials. |
| Liquid solutions containing the compound | Collect as hazardous waste. | Use a designated, compatible liquid waste container. |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label. | Rinsate must not be drain-disposed. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of as solid hazardous waste. | Place in a designated, labeled container. |
Disposal Decision Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[4]
-
Cleanup: For small spills, use an inert absorbent material.[5] Wear appropriate PPE during cleanup.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be collected, placed in a sealed container, and disposed of as hazardous waste.[6][7]
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
By adhering to these comprehensive procedures, you contribute to a robust safety culture and ensure that the pursuit of scientific advancement does not come at the cost of environmental or personal well-being.
References
- 1. Hit2Lead | this compound | CAS# 944146-30-9 | MFCD09864357 | BB-4017679 [hit2lead.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. mcneese.edu [mcneese.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1-(Methoxymethyl)cyclopentyl]amine hydrochloride
This guide provides an in-depth operational plan for the safe handling of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS 944146-30-9). As a Senior Application Scientist, the goal is to move beyond mere compliance and instill a culture of safety grounded in scientific causality. The procedures outlined below are designed to be a self-validating system of protection for researchers, scientists, and drug development professionals.
The specific safety and toxicological data for this compound are not extensively published. Therefore, this guidance is synthesized from the Safety Data Sheet (SDS) of a closely related structural analog, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride, and established safety principles for handling amine hydrochlorides and powdered chemical reagents.[1][2][3]
Hazard Analysis: Understanding the "Why"
Effective protection begins with a clear understanding of the risks. The structural analog of our target compound is classified with the following hazards, which we will conservatively assume apply to this compound[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] This triple threat necessitates a complete barrier to prevent entry into the body.
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Amine hydrochlorides can be corrosive and damaging to tissues upon contact. The powdered form of the hydrochloride salt can easily become airborne, posing a significant risk to the eyes and respiratory tract.[4][5]
Given these hazards, our primary safety objectives are to prevent all personal contact, including inhalation of dust, and to have robust plans for accidental exposure or release.[1]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a checklist but a risk-based assessment. The following are the minimum requirements for any manipulation of solid this compound.
Eye and Face Protection
-
Mandatory: Chemical safety goggles are required for all handling procedures. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[6]
-
Recommended for High-Risk Procedures: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation (e.g., scraping from a container, weighing), a full-face shield must be worn in addition to safety goggles.[7][8] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
-
Gloves: Compatible, chemical-resistant gloves are mandatory.[9] Nitrile gloves are a suitable first choice for incidental contact. They must be inspected for tears or pinholes before each use.[5] For prolonged handling or in the event of a spill, heavier-duty gloves (e.g., butyl rubber) or double-gloving with nitrile gloves is recommended. Always remove gloves using the proper technique to avoid contaminating your skin.[9]
-
Lab Coat/Coveralls: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[6][7] For large-scale operations, disposable chemical-resistant coveralls should be considered.[10]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[5][6] Perforated shoes or sandals are strictly prohibited.[5]
Respiratory Protection
Due to the risk of respiratory tract irritation and acute toxicity from inhalation, all handling of the solid material that could generate dust must be performed within a certified chemical fume hood.[4][6]
-
Standard Operations: If work is conducted exclusively within a properly functioning fume hood, additional respiratory protection may not be necessary.
-
Emergency or High-Dust Scenarios: In the event of a significant spill outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required.[4][9] A half-mask or full-face respirator with P100 (particulate) filters is the minimum requirement.[4]
Operational and Disposal Plans
Standard Protocol for Weighing and Handling
This protocol outlines the procedural steps for routine laboratory use.
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[6] Clear the workspace of any unnecessary items.
-
Don PPE: Don your lab coat, safety goggles, and gloves as the minimum required PPE.
-
Handling: Conduct all manipulations, including container opening, weighing, and transfer, deep within the fume hood to contain any dust.
-
Post-Handling: Securely seal the primary container. Decontaminate any surfaces, including the balance, with a damp cloth. Dispose of the cloth as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[11][12]
Emergency Plan: Spill Response
A spill of this compound should be treated as a hazardous event.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.[13]
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the appropriate PPE. For large spills (>1 liter), call emergency services.[13][14]
-
Don Enhanced PPE: For spill cleanup, wear enhanced PPE: a lab coat, chemical safety goggles, a face shield, double-layered nitrile gloves, and a NIOSH-approved respirator with particulate filters.[14]
-
Contain & Clean:
-
Cover the spill with an inert absorbent material like sand or vermiculite, working from the outside in to minimize dust generation.[13][15][16]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][17] Use non-sparking tools if there is any fire risk.[14]
-
-
Decontaminate: Wash the spill area with soap and water, and collect the rinse water for disposal as hazardous waste.[17]
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste.[13]
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep amine waste separate from other chemical waste streams, particularly acids and oxidizers, to prevent hazardous reactions.[18][19]
-
Containerization: Use only compatible, clearly labeled, and sealable containers for waste accumulation.[18][20] The container must be marked with the words "Hazardous Waste" and list the chemical constituents.[20]
-
Handling Waste: When handling waste containers, wear the same core PPE as for handling the pure chemical: a lab coat, safety goggles, and chemical-resistant gloves.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[19][20] Do not dispose of this chemical down the drain or in regular trash.[19]
Quick Reference: PPE Summary Table
| Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Not required if fully contained in hood |
| Small Spill Cleanup (<10g) | Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | NIOSH-approved respirator with P100 filters |
| Waste Container Handling | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Not typically required |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. acs.org [acs.org]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

